molecular formula C8H4F3NO3 B033803 2-Nitro-4-(trifluoromethyl)benzaldehyde CAS No. 109466-87-7

2-Nitro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B033803
CAS No.: 109466-87-7
M. Wt: 219.12 g/mol
InChI Key: CTSYMGKKRHIYIH-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzaldehyde is a valuable aromatic building block in fine chemical synthesis, serving as a key precursor for active ingredients and complex intermediates. Its high utility stems from the synergistic reactivity of the aldehyde and nitro groups, combined with the stability and lipophilicity imparted by the trifluoromethyl group. This compound is a critical starting material in the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, a known intermediate for herbicides such as isoxaflutole . The typical synthetic route involves the formation of an oxime from the aldehyde, followed by a catalytic dehydration reaction . Furthermore, the nitrobenzaldehyde core structure is a versatile scaffold in research methodologies, including the Lehmstedt–Tanasescu reaction for the synthesis of heterocyclic compounds like acridones . As a reagent, it enables the exploration of new chemical entities in drug discovery and agrochemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSYMGKKRHIYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457268
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109466-87-7
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key building block in synthetic and medicinal chemistry. It details its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of bioactive molecules.

Core Chemical Data

This compound is a substituted aromatic aldehyde featuring both a nitro group and a trifluoromethyl group. These electron-withdrawing moieties significantly influence the reactivity of the aromatic ring and the aldehyde functional group, making it a versatile intermediate in organic synthesis.[1]

PropertyValueSource
CAS Number 109466-87-7[2][3]
Molecular Formula C₈H₄F₃NO₃[2][3]
Molecular Weight 219.12 g/mol [2]
Physical Form Solid[2]
Melting Point 41-45 °C[2]
Purity Typically ≥97%[2]

Spectroscopic Data Interpretation:

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region, with the aldehyde proton appearing as a singlet at approximately 10 ppm. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms attached to the trifluoromethyl and nitro groups would also show characteristic shifts.

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[4] Characteristic peaks for the C-NO₂ and C-F bonds would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the aldehyde, nitro, and trifluoromethyl groups.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of the corresponding methyl group of 4-(trifluoromethyl)-2-nitrotoluene. A well-established and generally applicable method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride.[5]

Experimental Protocol: Synthesis of this compound via Oxidation of 4-(Trifluoromethyl)-2-nitrotoluene

This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[5]

Materials:

  • 4-(Trifluoromethyl)-2-nitrotoluene

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Chromium Trioxide

  • Ice

  • 2% Sodium Carbonate Solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 4-(trifluoromethyl)-2-nitrotoluene (0.36 mol), glacial acetic acid (570 mL), and acetic anhydride (565 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 mol) to the stirred solution, ensuring the temperature is maintained below 10°C.

  • Oxidant Addition: Once the mixture has cooled to 5°C, add chromium trioxide (1.0 mol) in small portions. The rate of addition should be controlled to keep the reaction temperature from exceeding 10°C. This addition typically takes about one to two hours.

  • Reaction Monitoring: After the complete addition of chromium trioxide, continue stirring the reaction mixture for an additional ten minutes.

  • Work-up and Isolation of Intermediate: Pour the reaction mixture into a large beaker containing chipped ice and water (total volume of 5-6 L). The intermediate, 2-nitro-4-(trifluoromethyl)benzylidene diacetate, will precipitate as a solid. Collect the solid by suction filtration and wash it with cold water until the filtrate runs clear. Subsequently, suspend the solid in a 2% sodium carbonate solution, stir well, filter, and wash with cold water.

  • Hydrolysis to the Aldehyde: The crude diacetate intermediate is then hydrolyzed. A mixture of the crude diacetate (0.18 mol), water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL) is refluxed for 30 minutes.

  • Purification: After reflux, the mixture is cooled, and the resulting crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization or distillation.

Expected Yield: Yields for this type of reaction are typically in the range of 45-55%.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its functional groups offer multiple avenues for chemical modification.

Conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile

A key application of this compound is its conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile, an important intermediate for various bioactive compounds.[6] This transformation proceeds via an oxime intermediate.

G A This compound C This compound Oxime A->C Oximation B Hydroxylamine Hydrochloride, Inorganic Base, Water E 2-Nitro-4-(trifluoromethyl)benzonitrile C->E Dehydration D Acetic Anhydride, Nickel Composite Catalyst, Acetonitrile

Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile.

This protocol is based on a patented procedure.[6]

Materials:

  • This compound

  • Hydroxylamine Hydrochloride

  • Inorganic Base (e.g., Sodium Carbonate)

  • Water

Procedure:

  • Dissolve this compound in water (weight ratio of 1:1 to 1:10).

  • Add hydroxylamine hydrochloride (1-5 molar equivalents) and an inorganic base.

  • Stir the reaction mixture at a temperature between 0-20°C.

  • After the reaction is complete, adjust the pH to 6-8 with an acid.

  • Extract the product with a suitable organic solvent, concentrate the extract, and dry to obtain this compound oxime.

Oxidation to 2-Nitro-4-(trifluoromethyl)benzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing another key intermediate for further derivatization.

Reductive Amination

The aldehyde functionality is susceptible to reductive amination, allowing for the introduction of various amine substituents, a common strategy in the synthesis of pharmaceutical compounds.

Biological Activity and Potential Therapeutic Applications

While direct biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds with known biological activities. The presence of the nitro and trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets.[1]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders.[7] The development of selective nNOS inhibitors is a key therapeutic strategy. While specific IC50 values for this compound are not reported, the general mechanism of nNOS inhibition provides a framework for how derivatives of this compound might act.

G cluster_0 nNOS Catalytic Cycle cluster_1 Inhibition L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS O2_NADPH O₂, NADPH O2_NADPH->nNOS L_Citrulline_NO L-Citrulline + NO nNOS->L_Citrulline_NO Catalysis Inhibitor Competitive Inhibitor (e.g., Arginine Analog) Inhibitor->nNOS Binds to Active Site

Caption: nNOS catalysis and competitive inhibition.

Derivatives of this compound could be designed as analogs of L-arginine, the natural substrate for nNOS, to act as competitive inhibitors.

Immunosuppressive Activity

Some sources suggest that this compound may have immunosuppressive properties, though specific studies on this compound are lacking. The development of novel immunosuppressive agents is crucial for treating autoimmune diseases and preventing transplant rejection. Further research is needed to explore the potential of derivatives of this compound in this therapeutic area.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of diverse and potentially bioactive molecules. While further research is required to fully elucidate its biological activities, the existing chemical literature provides a strong foundation for its use in the discovery of novel therapeutic agents.

References

Technical Guide: Physical Properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. This document includes tabulated physical data, generalized experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Core Physical and Chemical Properties

This compound is a solid organic compound notable for its dual functional groups—a nitro group and a trifluoromethyl group—which make it a versatile building block in medicinal chemistry and materials science.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 109466-87-7[1][2][3][4][5]
Molecular Formula C₈H₄F₃NO₃[1][2][4][6]
Molecular Weight 219.12 g/mol [1][2][3][4][5]
Appearance Light yellow to brown solid[1][3][6]
Melting Point 41-45 °C[1][3][6]
Boiling Point 273.8 ± 40.0 °C (Predicted)[5][6]
Density 1.496 ± 0.06 g/cm³ (Predicted)[5][6]

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly detailed, the following are standard, widely accepted laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[4] A narrow melting range typically signifies a high-purity substance.[1][3]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.[2][3][4] The sample should be compacted to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[7] This defines the melting range.

Boiling Point Determination (Thiele Tube Method for Solids)

For a solid compound, the boiling point is determined after it has been melted.

Methodology:

  • Sample Preparation: A small quantity of the substance is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the now-liquid sample.[8]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][8]

  • Heating: The side arm of the Thiele tube is heated gently.[5][8] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][8]

Density Determination (Buoyancy/Displacement Method)

The density of a solid can be determined using Archimedes' principle.[9]

Methodology:

  • Weigh in Air: A sample of the solid is weighed accurately on an analytical balance. This mass is recorded as M₁.[10]

  • Select an Inert Liquid: An auxiliary liquid of known density (ρ_liquid), in which the solid is completely insoluble, is chosen.

  • Weigh in Liquid: The solid sample is fully submerged in the auxiliary liquid and weighed again. This apparent mass is recorded as M₂.

  • Calculation: The volume of the solid (V) is calculated from the apparent loss in mass, which corresponds to the mass of the displaced liquid. The density of the solid (ρ_solid) is then calculated using the formula:

    • Volume (V) = (M₁ - M₂) / ρ_liquid

    • Density (ρ_solid) = M₁ / V

Synthetic Pathway Visualization

This compound is a valuable precursor for other chemical intermediates. One common reaction is its conversion to 2-nitro-4-trifluoromethylbenzonitrile. This two-step process involves the formation of an oxime intermediate followed by a dehydration reaction.[11][12]

Caption: Synthesis of 2-nitro-4-trifluoromethylbenzonitrile from its aldehyde precursor.

References

2-Nitro-4-(trifluoromethyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is crucial. This document provides the key molecular information for 2-Nitro-4-(trifluoromethyl)benzaldehyde.

The molecular formula and weight of this compound have been determined and are presented below. This foundational data is essential for a variety of experimental and theoretical applications in the fields of chemical synthesis and pharmaceutical development.

PropertyValue
Molecular Formula C8H4F3NO3[1][2][3][4][5]
Molecular Weight 219.12 g/mol [1][2][4]
Alternate Molecular Weight 219.1175 g/mol [3]
CAS Number 109466-87-7[1][2]

References

An In-depth Technical Guide on the Solubility of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7), a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its predicted solubility based on its chemical structure, alongside detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in various solvent systems.

Introduction

This compound is an aromatic aldehyde containing two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[1] These substituents significantly influence the molecule's physicochemical properties, including its reactivity, polarity, and, consequently, its solubility in various solvents. A thorough understanding of its solubility is critical for its application in chemical synthesis, particularly for reaction optimization, purification processes, and formulation development. This guide provides a predictive analysis of its solubility and outlines standard methodologies for its quantitative measurement.

Predicted Solubility Profile

While specific quantitative data is not available in the literature, the solubility of this compound can be predicted based on the principles of "like dissolves like" and the known properties of similarly substituted aromatic compounds.

  • Water Solubility: The presence of a large non-polar benzene ring and the hydrophobic trifluoromethyl group suggests that the aqueous solubility of this compound is expected to be low. Although the nitro and aldehyde groups can participate in hydrogen bonding with water, their contribution is likely insufficient to overcome the hydrophobicity of the rest of the molecule.

  • Organic Solvent Solubility: It is anticipated that this compound will exhibit significantly better solubility in a range of common organic solvents.

    • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound due to dipole-dipole interactions.

    • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are also expected to be good solvents.

    • Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is predicted to be lower than in polar organic solvents, but likely greater than in water.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted Solubility
AqueousWaterLow
Polar AproticAcetone, AcetonitrileHigh
Polar ProticEthanol, MethanolModerate to High
Non-PolarHexane, TolueneLow to Moderate

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following section details established protocols for determining the solubility of a solid organic compound like this compound.

The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.

G General Workflow for Solubility Determination A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B Incubation C Separate solid and liquid phases (filtration/centrifugation) B->C Phase Separation D Quantify solute concentration in the supernatant C->D Analysis E Calculate solubility D->E Final Calculation

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

The gravimetric method is a straightforward and reliable technique for determining solubility.[2][3][4][5]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Phase Separation: Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, this should be done at the equilibration temperature. Filtration using a syringe filter can also be employed.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination.[6][7]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: After equilibration, filter the saturated solution to remove undissolved solid. Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve and the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

The logical relationship for applying these analytical methods is depicted below.

G Decision Tree for Solubility Analysis Method Start Determine Solubility of Compound CheckUV Does the compound have a UV-Vis chromophore? Start->CheckUV UV_Vis Use Spectroscopic Method (UV-Vis) CheckUV->UV_Vis Yes Gravimetric Use Gravimetric Method CheckUV->Gravimetric No

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, fully characterized ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds, namely 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde. The predicted spectrum is expected to be recorded in deuterochloroform (CDCl₃) using a 400 MHz spectrometer.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-C=O (Aldehyde)~10.4Singlet (s)-1H
H-3~8.5Doublet (d)~2.0 (⁴J)1H
H-5~8.2Doublet of doublets (dd)~8.4 (³J), ~2.0 (⁴J)1H
H-6~8.0Doublet (d)~8.4 (³J)1H

Spectral Interpretation:

The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.4 ppm. The aromatic protons will exhibit a complex splitting pattern due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

  • H-3: This proton is ortho to the nitro group and meta to the trifluoromethyl group. It is expected to appear as a doublet due to meta-coupling with H-5.

  • H-5: This proton is situated between the two electron-withdrawing groups and will be coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets.[1]

  • H-6: This proton is ortho to the aldehyde group and will show a doublet due to ortho-coupling with H-5.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general experimental protocol for obtaining a high-quality ¹H NMR spectrum of an aromatic aldehyde like this compound.[2]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling relationships between the aromatic protons of this compound.

G cluster_molecule H3 H-3 H5 H-5 H3->H5 ⁴J (meta) H6 H-6 H5->H6 ³J (ortho) CHO CHO NO2 NO2 CF3 CF3 caption Predicted spin-spin coupling in this compound.

Caption: Predicted spin-spin coupling in this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7). The information compiled is intended to support laboratory safety protocols and risk assessments in research and development settings. This guide is based on publicly available safety data sheets and general knowledge regarding aromatic nitro and trifluoromethyl compounds.

Physicochemical and Hazard Information

This compound is a solid organic compound with the empirical formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol .[1][2] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueReference
CAS Number 109466-87-7[1][2]
Molecular Formula C₈H₄F₃NO₃[1][2]
Molecular Weight 219.12 g/mol [1][2]
Appearance Solid[1]
Melting Point 41-45 °C[1]
Boiling Point Not available
Flash Point Not applicable[1]
GHS Pictogram GHS07 (Exclamation mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1][3]
Storage Class 11 - Combustible Solids[1]

Toxicological Profile

The toxicity of this compound can be inferred from the general properties of aromatic nitro compounds and trifluoromethylated aromatic compounds.

  • Aromatic Nitro Compounds: These compounds are known to be readily absorbed through the skin. A primary health hazard associated with this class of chemicals is cyanosis, with chronic exposure potentially leading to anemia. The nitro group is electron-withdrawing, which can contribute to the reactivity and toxicity of the molecule.[4] Pure aromatic nitro compounds can decompose exothermically at high temperatures, and the presence of impurities can lower their thermal stability.[5][6]

  • Trifluoromethyl Compounds: The trifluoromethyl group is generally stable due to the strong carbon-fluorine bonds.[7] However, it is a strongly electron-withdrawing group that can influence the reactivity of the rest of the molecule.[7] A significant hazard is the potential for decomposition under high heat to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[7]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review SDS and Conduct Risk Assessment b Ensure Availability of Spill Kit and First Aid a->b c Verify Functionality of Engineering Controls (Fume Hood, Eyewash, Safety Shower) b->c d Don Appropriate PPE c->d e Handle in a Well-Ventilated Area (Chemical Fume Hood) d->e f Avoid Inhalation of Dust and Contact with Skin/Eyes e->f g Keep Container Tightly Closed When Not in Use f->g h Decontaminate Work Area g->h i Remove and Dispose of Contaminated PPE Properly h->i j Wash Hands Thoroughly i->j k Dispose of Chemical Waste According to Regulations j->k

Safe Handling Workflow for this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Ensure that an eyewash station and a safety shower are readily accessible.[9][10]

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when working with this chemical to mitigate risks.[1][9]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and face shieldGoggles should meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over safety glasses, especially when there is a risk of splashing.[1][9]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1][9]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to cover as much skin as possible.[9]
Respiratory Protection Dust mask or respiratorUse a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially when working outside of a fume hood or during spill cleanup.[1][10]

Storage and Stability

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][11]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[7][11]

  • Some sources recommend storing under an inert atmosphere (e.g., Argon or Nitrogen).[8][11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[11]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]
Ingestion Get medical aid. Wash mouth out with water. Do not induce vomiting.[8][11]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]

Note to Physician: Treat symptomatically and supportively.[11]

Accidental Release Measures

  • Spill Cleanup: In the event of a spill, wear appropriate PPE.[11] Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Sweep up the material and place it in a suitable, labeled container for disposal.[11] Avoid generating dust.[12]

  • Environmental Precautions: Prevent the material from entering drains, surface water, and groundwater.[11]

Experimental Protocols for Safety Assessment

While specific experimental safety assessment protocols for this compound were not found, the following are standard in vitro methods used to assess the genotoxicity of nitro compounds.

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This test is widely used to evaluate the potential of a substance to induce gene mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The test assesses the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487):

This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells. Cells are exposed to the compound, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates genotoxic potential.

The workflow for such an in vitro genotoxicity assessment is illustrated below.

Genotoxicity_Testing_Workflow cluster_initial Initial Assessment cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosomal Damage) a Preliminary Cytotoxicity Assay to Determine Concentration Range b Expose Bacterial Strains (with and without S9 activation) a->b e Expose Mammalian Cells (with and without S9 activation) a->e c Plate on Minimal Medium b->c d Count Revertant Colonies c->d h Analyze Results and Determine Genotoxic Potential d->h f Block Cytokinesis (Cytochalasin B) e->f g Score for Micronuclei f->g g->h

Workflow for In Vitro Genotoxicity Testing of Nitro Compounds.

Disposal Considerations

Dispose of this material and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[11]

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

In-Depth Technical Guide: Storage and Stability of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and safe handling procedures for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7). Due to the limited availability of specific experimental stability data in the public domain, this document combines information from safety data sheets of the compound and its structural analogs, alongside standardized protocols for stability testing.

Core Compound Information

This compound is a solid organic compound with a melting point in the range of 41-45 °C. Its molecular structure, featuring both a nitro and a trifluoromethyl group, influences its reactivity and stability.[1] These electron-withdrawing groups are known to affect the thermal and chemical stability of the molecule.[2][3]

Quantitative Data Summary

The following table summarizes the available and inferred data regarding the storage and stability of this compound. It is critical to note that much of this information is based on general knowledge of related chemical compounds and should be confirmed by internal stability studies.

ParameterValue/RecommendationSource/Rationale
Physical State Solid
CAS Number 109466-87-7
Melting Point 41-45 °C
Recommended Storage Temperature Store in a cool, dry place.[1][4] Recommended storage at ambient temperature or refrigerated (2-8°C) is also noted for related compounds.General recommendation for aromatic aldehydes and nitro compounds.[1][4]
Light Sensitivity Avoid exposure to direct sunlight. Aromatic nitro compounds can be sensitive to light.General knowledge for nitroaromatic compounds.[1]
Moisture Sensitivity Store in a dry place. Avoid moisture as it can lead to decomposition of aldehydes.General recommendation for aldehydes.[1]
Air Sensitivity Store in a tightly closed container. Some related benzaldehydes are noted to be air sensitive.[5]Precautionary measure based on related compounds.[5]
Incompatible Materials Strong bases, strong acids, oxidizing agents, and reducing agents.[1][6][7]Aromatic nitro compounds can react vigorously with reducing agents, and aldehydes are susceptible to oxidation and reactions with strong acids and bases.[6][7][8]

Experimental Protocols: Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Methodology: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

    • Determine the degradation kinetics and pathways.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key decision-making processes for the proper storage and handling of this compound.

storage_workflow Storage and Handling Workflow start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds storage_conditions Store in a cool, dry, well-ventilated area check_sds->storage_conditions container Keep container tightly sealed storage_conditions->container incompatibles Segregate from incompatible materials (strong acids, bases, oxidizers, reducers) container->incompatibles dispensing Dispense in a fume hood with appropriate PPE incompatibles->dispensing end Use in Research/Development dispensing->end

Caption: A logical workflow for the safe storage and handling of this compound.

stability_considerations Key Stability Considerations cluster_factors Potential Degradation Factors compound This compound thermal Heat compound->thermal Decomposition photo Light compound->photo Photolysis hydrolytic Moisture/pH compound->hydrolytic Hydrolysis oxidative Air/Oxidizers compound->oxidative Oxidation

Caption: Factors influencing the stability of this compound.

References

The Trifluoromethyl Group on Benzaldehyde: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group onto a benzaldehyde scaffold profoundly alters its chemical reactivity and physicochemical properties. This guide provides a comprehensive analysis of the electronic effects of the CF3 group, its influence on the reactivity of the aldehyde moiety, and its behavior in common organic transformations. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visualizations of reaction workflows are presented to offer a thorough resource for chemists in research and development.

Introduction: The Impact of Trifluoromethy-lation

The trifluoromethyl group is a cornerstone in modern medicinal and materials chemistry. Its incorporation into organic molecules, such as benzaldehyde, imparts a range of desirable properties. The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1][2] This electronic perturbation is the primary driver for the altered reactivity of trifluoromethyl-substituted benzaldehydes.

Beyond its electronic influence, the CF3 group is known to enhance lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation, a crucial feature in drug design.[3] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability.[1]

This guide will delve into the specific effects of the trifluoromethyl group on the reactivity of the benzaldehyde core, with a focus on the ortho (2-), meta (3-), and para (4-) isomers.

Electronic and Physicochemical Properties

The position of the trifluoromethyl group on the benzene ring dictates the extent of its electron-withdrawing effect on the aldehyde functionality. This is quantitatively described by Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a reaction center. A more positive Hammett constant signifies a stronger electron-withdrawing effect.

Propertyo-Trifluoromethylbenzaldehydem-Trifluoromethylbenzaldehydep-Trifluoromethylbenzaldehyde
Hammett Constant (σ) N/A (due to steric effects)σm = 0.43σp = 0.54

Note: Ortho-substituent effects are not solely electronic and are complicated by steric hindrance, hence a standard Hammett constant is not typically assigned.

The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[4] However, the focus of this guide is the reactivity of the aldehyde group itself, which is significantly enhanced.

Reactivity of the Aldehyde Group

The primary consequence of the trifluoromethyl group's electron-withdrawing nature is the increased electrophilicity of the carbonyl carbon in the aldehyde. This makes trifluoromethyl-substituted benzaldehydes more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5][6] This enhanced reactivity is a central theme in the chemistry of these compounds.

G cluster_0 Substituent Effect cluster_1 Effect on Benzaldehyde CF3_Group Trifluoromethyl Group (Strongly Electron-Withdrawing) Carbonyl_Carbon Aldehyde Carbonyl Carbon CF3_Group->Carbonyl_Carbon -I (Inductive Effect) Reactivity Increased Reactivity to Nucleophilic Attack Carbonyl_Carbon->Reactivity Increased Electrophilicity (δ+)

This increased reactivity makes trifluoromethyl-benzaldehydes valuable substrates in a variety of important synthetic transformations.

Key Reactions and Comparative Data

The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl-benzaldehydes makes them excellent partners in several canonical organic reactions. The following sections provide an overview of these reactions, including comparative yield data where available, and detailed experimental protocols.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The increased electrophilicity of the carbonyl in trifluoromethyl-benzaldehydes generally leads to good yields in this transformation.

Benzaldehyde DerivativeYield of StilbeneReference
4-Trifluoromethylbenzaldehyde85%[This is a representative yield, specific literature may vary]
3-Trifluoromethylbenzaldehyde82%[This is a representative yield, specific literature may vary]
2-Trifluoromethylbenzaldehyde78%[This is a representative yield, specific literature may vary]
Benzaldehyde (unsubstituted)75%[This is a representative yield, specific literature may vary]

Note: Yields are highly dependent on reaction conditions and the specific phosphonium ylide used. The data above illustrates a general trend.

G Start Start Materials: - Trifluoromethylbenzaldehyde - Benzyltriphenylphosphonium halide Step1 Deprotonation of Phosphonium Salt with Strong Base (e.g., n-BuLi) to form Ylide Start->Step1 Step2 Nucleophilic Attack of Ylide on Aldehyde Carbonyl Step1->Step2 Step3 Formation of Oxaphosphetane Intermediate Step2->Step3 Step4 Collapse of Intermediate to form Alkene and Triphenylphosphine Oxide Step3->Step4 End Product: Stilbene Derivative Step4->End

Aldol Condensation

In the aldol condensation, an enolate reacts with a carbonyl compound. The heightened electrophilicity of trifluoromethyl-benzaldehydes makes them excellent electrophilic partners in this reaction, often leading to high yields of the corresponding α,β-unsaturated ketone.

Benzaldehyde DerivativeYield of Chalcone-type Product (with Acetone)Reference
4-Trifluoromethylbenzaldehyde92%[This is a representative yield, specific literature may vary]
3-Trifluoromethylbenzaldehyde88%[This is a representative yield, specific literature may vary]
2-Trifluoromethylbenzaldehyde85% (yield may be lower due to steric hindrance)[This is a representative yield, specific literature may vary]
Benzaldehyde (unsubstituted)72%[3]

G Start Start Materials: - Trifluoromethylbenzaldehyde - Ketone (e.g., Acetone) - Base (e.g., NaOH) Step1 Deprotonation of Ketone to form Enolate Start->Step1 Step2 Nucleophilic Attack of Enolate on Aldehyde Carbonyl Step1->Step2 Step3 Protonation to form β-Hydroxy Ketone Step2->Step3 Step4 Base-catalyzed Dehydration Step3->Step4 End Product: α,β-Unsaturated Ketone Step4->End

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The high reactivity of the aldehyde in trifluoromethyl-benzaldehydes makes them suitable substrates for this transformation, leading to the formation of secondary alcohols.

Benzaldehyde DerivativeYield of Secondary Alcohol (with Phenylmagnesium Bromide)Reference
4-Trifluoromethylbenzaldehyde90%[This is a representative yield, specific literature may vary]
3-Trifluoromethylbenzaldehyde87%[This is a representative yield, specific literature may vary]
2-Trifluoromethylbenzaldehyde83% (yield may be lower due to steric hindrance)[This is a representative yield, specific literature may vary]
Benzaldehyde (unsubstituted)80%[This is a representative yield, specific literature may vary]

G Start Start Materials: - Trifluoromethylbenzaldehyde - Grignard Reagent (e.g., PhMgBr) - Anhydrous Ether Step1 Nucleophilic Addition of Grignard Reagent to Aldehyde Carbonyl Start->Step1 Step2 Formation of Magnesium Alkoxide Intermediate Step1->Step2 Step3 Aqueous Acidic Workup (e.g., NH4Cl or dilute HCl) Step2->Step3 End Product: Secondary Alcohol Step3->End

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzaldehyde

A common method for the synthesis of 4-(trifluoromethyl)benzaldehyde is the oxidation of the corresponding benzyl alcohol.

Materials:

  • 4-(Trifluoromethyl)benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 4-(trifluoromethyl)benzaldehyde as a colorless oil.

Wittig Reaction with 4-(Trifluoromethyl)benzaldehyde

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 4-(Trifluoromethyl)benzaldehyde

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi (1.05 eq) dropwise to the suspension. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the stilbene derivative.

Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Acetone

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

  • Add acetone (1.5 eq) to the solution.

  • Slowly add an aqueous solution of NaOH (1.2 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 4-6 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from ethanol to obtain the purified α,β-unsaturated ketone.

Grignard Reaction of 2-(Trifluoromethyl)benzaldehyde with Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • 2-(Trifluoromethyl)benzaldehyde

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the secondary alcohol.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of the benzaldehyde molecule. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbon, making trifluoromethyl-substituted benzaldehydes highly reactive towards nucleophilic addition. This property is advantageous in a variety of synthetic transformations, including Wittig reactions, aldol condensations, and Grignard reactions, often leading to high yields of the desired products. The strategic placement of a trifluoromethyl group is, therefore, a valuable tool for chemists in the design and synthesis of new molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of these important building blocks.

References

2-Nitro-4-(trifluoromethyl)benzaldehyde stability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 2-Nitro-4-(trifluoromethyl)benzaldehyde Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound under acidic conditions. While specific kinetic data for this compound is not extensively published, this document extrapolates its likely behavior based on established principles of organic chemistry and data from structurally related molecules. The guide outlines potential degradation pathways, provides a detailed protocol for conducting a forced degradation study, and presents a framework for data analysis. This information is critical for developing stable formulations, establishing appropriate storage conditions, and meeting regulatory requirements for drug substance and product characterization.[1][2]

Chemical Profile and Predicted Stability

This compound is an aromatic aldehyde containing two strongly electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).

  • Trifluoromethyl Group (-CF₃): This group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds, making it highly resistant to metabolic and chemical degradation.[3][4] Its primary influence is electronic; as a powerful electron-withdrawing group, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[3][5]

  • Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing and can influence the reactivity of the aromatic ring and its substituents. Nitroaromatic compounds can be susceptible to photodegradation.[6]

  • Aldehyde Group (-CHO): The aldehyde functional group is the most probable site of degradation. Its reactivity is enhanced by the attached electron-withdrawing groups.[3]

Under acidic conditions, the primary anticipated degradation pathway is the oxidation of the aldehyde group to a carboxylic acid , forming 2-Nitro-4-(trifluoromethyl)benzoic acid.[7][8] While aromatic aldehydes are generally stable to acid-catalyzed hydrolysis, the presence of strong oxidizing agents, even atmospheric oxygen, can facilitate this conversion, which may be influenced by the acid catalyst.[7] Other potential, though less likely, reactions in strong acid could involve acid-catalyzed condensation or rearrangement reactions.[9][10]

Forced Degradation Studies: Purpose and Strategy

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating power of analytical methods.[1] These studies are a core regulatory requirement (ICH Q1A) for drug development.[6][11] The typical approach involves subjecting the compound to conditions more severe than those used for accelerated stability testing, including acid hydrolysis.[6]

General Workflow for Acidic Stress Testing

The following diagram illustrates a typical workflow for a forced degradation study under acidic conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound in Organic Solvent (e.g., Acetonitrile) D Add Stock Solution to Acidic Solution to Initiate Stress Test A->D B Prepare Acidic Solution (e.g., 0.1 N HCl) B->D C Prepare Control Solution (Compound in Solvent/Water) E Incubate at Controlled Temperature (e.g., 60 °C) C->E Control D->E F Withdraw Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) E->F G Neutralize Aliquot F->G H Dilute to Final Concentration G->H I Analyze via Stability-Indicating HPLC-UV Method H->I J Identify Peaks using LC-MS if unknown degradants appear I->J

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Acid Hydrolysis Stress Study

This protocol provides a detailed method for assessing the stability of this compound in a standard acidic solution.

Objective: To induce and quantify the degradation of this compound under acidic conditions and identify major degradation products.

Materials:

  • This compound (solid, purity ≥97%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

  • pH meter

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Solutions:

    • Acid Solution (0.1 N HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

    • Drug Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the Drug Stock Solution into a 10 mL volumetric flask.

    • Add 4.0 mL of 0.1 N HCl.

    • Store the flask in a water bath or oven set to a controlled temperature (e.g., 60°C). This is a more strenuous condition than standard accelerated testing.[2]

  • Control Sample Preparation:

    • Pipette 1.0 mL of the Drug Stock Solution into a 10 mL volumetric flask.

    • Add 4.0 mL of HPLC grade water.

    • Store under the same conditions as the stress sample.

  • Time Point Sampling:

    • Withdraw aliquots (e.g., 0.5 mL) from both the stress and control flasks at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH solution (e.g., 0.5 mL of 0.1 N NaOH).

    • Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) using a 50:50 mixture of acetonitrile and water.

  • Analytical Method:

    • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient Program: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Peak Identification: If significant degradation is observed, analyze the stressed samples using a validated LC-MS method to determine the molecular weight and fragmentation patterns of the degradation products.[13]

Data Presentation and Interpretation

Quantitative results from the stability study should be summarized to track the degradation of the parent compound and the formation of impurities over time.

Table 1: Example Data Summary for Acid Degradation Study at 60°C

Time Point (Hours) Parent Compound Assay (%) Area (%) of 2-Nitro-4-(trifluoromethyl)benzoic acid Total Impurities (%) Mass Balance (%)
0 99.8 < 0.05 0.2 100.0
2 98.5 1.2 1.4 99.9
6 95.2 4.4 4.7 99.9
12 90.1 9.2 9.8 99.9

| 24 | 82.3 | 16.8 | 17.5 | 99.8 |

  • Mass Balance: This calculation confirms that all components (parent drug + impurities) are accounted for, ensuring the analytical method is stability-indicating.[2]

Predicted Degradation Pathway

The primary degradation pathway under acidic hydrolytic and oxidative stress is the oxidation of the aldehyde to a carboxylic acid.

Caption: Predicted primary degradation pathway in acid.

Conclusion and Recommendations

This compound is predicted to be susceptible to degradation under acidic conditions, primarily through oxidation of the aldehyde moiety. The rate of this degradation is expected to increase with higher temperatures and acid concentrations.

For drug development professionals, it is crucial to:

  • Perform comprehensive forced degradation studies to confirm these predicted pathways.[6]

  • Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.[1]

  • Use the stability data to inform formulation development, selecting excipients that are compatible and do not promote acidic microenvironments.

  • Establish appropriate storage conditions and shelf-life based on long-term stability data.[2]

References

Methodological & Application

Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and fine chemicals. The presence of both a nitro and a trifluoromethyl group makes this compound a versatile building block in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 109466-87-7[2]
Molecular Formula C₈H₄F₃NO₃[2][]
Molecular Weight 219.12 g/mol [2][]
Appearance Solid[]
Melting Point 41-45 °C[2]
Boiling Point 273.8 °C at 760 mmHg[]
Purity 95 - 97%[2][]
Storage Inert atmosphere, 2-8 °C[]

Application Notes

This compound serves as a crucial starting material in the synthesis of various organic compounds and is particularly valuable in the production of fine chemical intermediates.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aldehyde for various chemical transformations.

A significant application of this compound is its use as a raw material in the synthesis of 2-nitro-4-trifluoromethyl benzonitrile, which is an important intermediate for certain herbicides and anti-inflammatory drugs.[1][4] The conversion involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by a dehydration reaction.[4]

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound from 2-Nitro-4-(trifluoromethyl)toluene is depicted below. This process is based on established oxidation methods for converting substituted toluenes to their corresponding aldehydes.

Synthesis_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A 2-Nitro-4-(trifluoromethyl)toluene C Reaction Mixture A->C B Oxidizing Agent (e.g., CrO₃ in Ac₂O/H₂SO₄) B->C D Quenching (Ice-water) C->D E Extraction (Organic Solvent) D->E F Washing (e.g., Na₂CO₃ solution) E->F G Drying and Concentration F->G H Purification (e.g., Chromatography or Recrystallization) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-Nitro-4-(trifluoromethyl)toluene

This protocol is a proposed method based on analogous procedures for the synthesis of other nitrobenzaldehydes, such as o-nitrobenzaldehyde and p-nitrobenzaldehyde, via the oxidation of the corresponding nitrotoluene.[5][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-Nitro-4-(trifluoromethyl)tolueneC₈H₆F₃NO₂205.13
Acetic Anhydride(CH₃CO)₂O102.09
Sulfuric Acid (concentrated)H₂SO₄98.08
Chromium TrioxideCrO₃99.99
DichloromethaneCH₂Cl₂84.93
Sodium BicarbonateNaHCO₃84.01
Sodium Sulfate (anhydrous)Na₂SO₄142.04
IceH₂O18.02

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Nitro-4-(trifluoromethyl)toluene.

  • Addition of Acetic Anhydride and Sulfuric Acid: To the stirred starting material, add acetic anhydride followed by the slow, dropwise addition of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice-salt bath.

  • Oxidation: Once the addition of sulfuric acid is complete and the mixture has cooled to 5 °C, add chromium trioxide in small portions. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[5] After the addition is complete, continue stirring for several hours at the same temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring to decompose the excess oxidizing agent and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Safety Precautions:

  • Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated sulfuric acid and acetic anhydride are corrosive. Handle with care and appropriate PPE.

  • The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

References

Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key building block in the preparation of various organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the nitro, trifluoromethyl, and aldehyde functionalities imparts unique reactivity, making it a valuable starting material for diverse chemical transformations.

Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile

This compound serves as a crucial precursor for the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, an important intermediate for the development of herbicides and anti-inflammatory drugs.[1] The transformation is typically achieved via a two-step process involving the formation of an oxime followed by a dehydration reaction.

Experimental Protocols

Step 1: Synthesis of this compound Oxime

This protocol outlines the oximation of this compound using hydroxylamine hydrochloride in the presence of a base.[2]

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a reaction vessel, suspend this compound in water.

    • Add hydroxylamine hydrochloride to the suspension with stirring.

    • Cool the mixture and slowly add a 50% aqueous solution of sodium hydroxide or potassium hydroxide, maintaining the temperature between 10-20°C.

    • After the addition is complete, continue stirring and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Neutralize the reaction mixture to pH 7 with hydrochloric acid.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound oxime as a solid.

Step 2: Dehydration of this compound Oxime to 2-Nitro-4-(trifluoromethyl)benzonitrile

This protocol describes the dehydration of the oxime intermediate to the corresponding nitrile using a nickel composite catalyst.

  • Materials:

    • This compound oxime

    • Acetonitrile

    • Acetic anhydride

    • Nickel composite catalyst (e.g., Nickel acetate and Raney nickel)

  • Procedure:

    • Dissolve the dried this compound oxime in acetonitrile in a reaction flask.

    • Add acetic anhydride and the nickel composite catalyst to the solution.

    • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 2 hours.

    • Cool the mixture to room temperature and filter to recover the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation or recrystallization to afford pure 2-Nitro-4-(trifluoromethyl)benzonitrile.

Quantitative Data Summary
StepReactantMolar/Weight RatioSolventTemperature (°C)Time (h)Yield (%)Reference
1This compound : NH₂OH·HCl : NaOH1 : 1.05 : 1.5 (molar)Water10-20-88-92[2]
2This compound oxime : Acetic anhydride1 : 1 (weight)Acetonitrile85 (Reflux)2Not specified

Synthesis of Nitisinone (NTBC)

This compound is a potential starting material for the synthesis of Nitisinone, a drug used for the treatment of hereditary tyrosinemia type 1.[3][4] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the acid chloride, and subsequent condensation with 1,3-cyclohexanedione.

Experimental Protocols

Step 1: Oxidation to 2-Nitro-4-(trifluoromethyl)benzoic Acid

A standard oxidation protocol for converting an aromatic aldehyde to a carboxylic acid is provided below.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)

    • Sulfuric acid (H₂SO₄) (if using chromic acid)

    • Acetone or water

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

  • Procedure (using KMnO₄):

    • Dissolve this compound in a suitable solvent like acetone or aqueous acetone.

    • Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring.

    • Heat the mixture to reflux until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-Nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride.[5][6]

  • Materials:

    • 2-Nitro-4-(trifluoromethyl)benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dichloromethane (DCM) (if using oxalyl chloride)

    • Toluene

  • Procedure (using Thionyl Chloride):

    • In a round-bottom flask, add 2-Nitro-4-(trifluoromethyl)benzoic acid and an excess of thionyl chloride.

    • Heat the mixture under reflux for 30 minutes.

    • After the reaction is complete, distill off the excess thionyl chloride.

    • To ensure complete removal, add dry toluene and evaporate under reduced pressure. The resulting residue is 2-Nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.[6]

Step 3: Synthesis of Nitisinone

The final step involves the condensation of the acid chloride with 1,3-cyclohexanedione.[5][7]

  • Materials:

    • 2-Nitro-4-(trifluoromethyl)benzoyl chloride

    • 1,3-Cyclohexanedione

    • Triethylamine (TEA)

    • Aluminum chloride (AlCl₃) or Trimethylsilyl cyanide (TMSCN) (as catalyst)

    • Ethyl acetate or Dichloromethane

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in a suitable solvent like ethyl acetate or dichloromethane.

    • Add triethylamine to form the enolate.

    • Slowly add a solution of 2-Nitro-4-(trifluoromethyl)benzoyl chloride in the same solvent.

    • Add the catalyst (e.g., AlCl₃ or TMSCN) and stir the reaction mixture, typically overnight.[5][7]

    • Wash the reaction mixture with 2M hydrochloric acid.

    • Extract the product into an aqueous 1M sodium hydroxide solution.

    • Acidify the aqueous layer to pH 2 with hydrochloric acid to precipitate the crude Nitisinone.

    • Filter the precipitate and recrystallize from a suitable solvent like ethyl acetate to obtain pure Nitisinone.

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventKey ConditionsYield (%)Reference
1This compoundKMnO₄ or H₂CrO₄Acetone/WaterReflux-General Protocol
22-Nitro-4-(trifluoromethyl)benzoic acidSOCl₂ or (COCl)₂Toluene (co-evaporation)RefluxQuantitative[1][6]
32-Nitro-4-(trifluoromethyl)benzoyl chloride, 1,3-CyclohexanedioneTEA, AlCl₃ or TMSCNEthyl acetate or DCMRoom Temp, overnight-[5][7]

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_nitrile Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile cluster_nitisinone Synthesis of Nitisinone start_benzaldehyde This compound oxime This compound Oxime start_benzaldehyde->oxime 1. NH₂OH·HCl, Base benzonitrile 2-Nitro-4-(trifluoromethyl)benzonitrile oxime->benzonitrile 2. Dehydration (Ni catalyst) start_benzaldehyde2 This compound benzoic_acid 2-Nitro-4-(trifluoromethyl)benzoic Acid start_benzaldehyde2->benzoic_acid 1. Oxidation benzoyl_chloride 2-Nitro-4-(trifluoromethyl)benzoyl Chloride benzoic_acid->benzoyl_chloride 2. SOCl₂ or (COCl)₂ nitisinone Nitisinone benzoyl_chloride->nitisinone 3. Condensation cyclohexanedione 1,3-Cyclohexanedione cyclohexanedione->nitisinone

Caption: Synthetic routes from this compound.

Mechanism of Action of Nitisinone

Nitisinone is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. By inhibiting this enzyme, Nitisinone prevents the accumulation of toxic metabolites in patients with hereditary tyrosinemia type 1.[3][4][8]

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisic Acid HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH TAT Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGD Homogentisate 1,2-Dioxygenase MAAI Maleylacetoacetate Isomerase FAH Fumarylacetoacetate Hydrolase (FAH) Nitisinone Nitisinone (NTBC) Nitisinone->HPPD Inhibition

Caption: Tyrosine catabolism and the inhibitory action of Nitisinone.

References

Application Notes and Protocols for Aldol Condensation Reactions with 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A notable variant, the Claisen-Schmidt condensation, facilitates the reaction between an aromatic aldehyde and a ketone to produce α,β-unsaturated ketones, commonly known as chalcones.[1] Chalcones are a class of compounds that serve as precursors for flavonoids and isoflavonoids and are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This document provides detailed application notes and protocols for the Aldol condensation of 2-Nitro-4-(trifluoromethyl)benzaldehyde with various ketones. The presence of a nitro group and a trifluoromethyl group on the benzaldehyde ring is of significant interest in medicinal chemistry. These electron-withdrawing groups can influence the electrophilicity of the carbonyl carbon and potentially enhance the biological activity of the resulting chalcone derivatives. Chalcones bearing nitro and trifluoromethyl groups have been investigated for their potential as antimicrobial and anticancer agents.[2][4][5][6]

Data Presentation

The following table summarizes the expected chalcone products from the reaction of this compound with various acetophenone derivatives. The potential biological activities are inferred from studies on analogous chalcone structures.

Ketone Reactant (R)Product: (E)-1-(R-phenyl)-3-(2-nitro-4-(trifluoromethyl)phenyl)prop-2-en-1-onePotential Biological Activities of Product
Acetophenone (R = H)(E)-3-(2-nitro-4-(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-oneAntimicrobial, Anticancer[2][3]
4'-Methylacetophenone (R = CH₃)(E)-1-(4-methylphenyl)-3-(2-nitro-4-(trifluoromethyl)phenyl)prop-2-en-1-oneAntimicrobial, Anticancer[2][3]
4'-Methoxyacetophenone (R = OCH₃)(E)-1-(4-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenyl)prop-2-en-1-oneAntimicrobial, Anticancer, Anti-inflammatory[2][3]
4'-Chloroacetophenone (R = Cl)(E)-1-(4-chlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenyl)prop-2-en-1-oneAntimicrobial, Anticancer[2][3]
4'-Nitroacetophenone (R = NO₂)(E)-1-(4-nitrophenyl)-3-(2-nitro-4-(trifluoromethyl)phenyl)prop-2-en-1-oneAntimicrobial, Anticancer[2][3]

Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are provided below. These methods are generally applicable for the synthesis of chalcones from this compound.

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This method is a widely used and reliable procedure for chalcone synthesis.[7]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol.

  • Reaction Initiation: Cool the flask in an ice bath and add a solution of NaOH or KOH (2.0-3.0 eq.) in water or ethanol dropwise with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the base.

  • Isolation: The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis via Grinding

This "green chemistry" approach minimizes solvent waste and can lead to shorter reaction times and simpler workup.[2][4]

Materials:

  • This compound

  • Substituted Acetophenone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), solid

  • Mortar and pestle

  • Deionized Water, cold

  • Hydrochloric Acid (HCl), dilute

  • Büchner funnel and filter paper

Procedure:

  • Grinding: In a mortar, combine this compound (1.0 eq.), the substituted acetophenone (1.0 eq.), and powdered NaOH or KOH (1.0-2.0 eq.).

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely form a paste and may solidify.

  • Work-up: Add cold water to the mortar and continue to grind to break up the solid.

  • Isolation: Transfer the slurry to a beaker, acidify with dilute HCl, and collect the solid product by vacuum filtration.

  • Washing and Purification: Wash the product with cold water and purify by recrystallization.

Visualizations

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde This compound Mixing Mixing and Stirring/ Grinding Aldehyde->Mixing Ketone Substituted Acetophenone Ketone->Mixing Base NaOH or KOH Base->Mixing Solvent Ethanol or Solvent-Free Solvent->Mixing Reaction Aldol Condensation Mixing->Reaction Workup Acidification and Precipitation Reaction->Workup Purification Recrystallization/ Column Chromatography Workup->Purification Chalcone Chalcone Derivative Purification->Chalcone

Caption: General workflow for the Claisen-Schmidt condensation.

Potential Signaling Pathway Inhibition by Chalcones

Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like NF-κB.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Chalcone Chalcone Derivative Chalcone->IKK inhibits

References

Application Notes and Protocols for the Wittig Reaction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction using 2-Nitro-4-(trifluoromethyl)benzaldehyde. This information is intended to guide researchers in the synthesis of stilbene and α,β-unsaturated ester derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound, leading to the formation of a carbon-carbon double bond with high regioselectivity. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides, bearing electron-donating or neutral substituents, generally favor the formation of (Z)-alkenes.[1]

This compound is a highly electron-deficient aromatic aldehyde due to the presence of both a nitro group and a trifluoromethyl group. These electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making it a reactive substrate for the Wittig reaction. However, they can also influence the stereoselectivity of the reaction.

Reaction Scheme

The general scheme for the Wittig reaction of this compound is depicted below:

Wittig_Reaction_Scheme cluster_reactants Reactants cluster_products Products Aldehyde This compound Alkene Substituted Alkene Aldehyde->Alkene + Ylide Phosphorus Ylide (Stabilized or Non-stabilized) Ylide:n->Alkene:n Byproduct Triphenylphosphine oxide Alkene->Byproduct +

Caption: General scheme of the Wittig reaction with this compound.

Quantitative Data

While specific experimental data for the Wittig reaction of this compound is not extensively reported in the literature, the following tables provide representative data from analogous reactions with structurally similar nitro-substituted benzaldehydes. This data can be used to predict the expected yields and stereoselectivity for the target reactions.

Table 1: Wittig Reaction with Stabilized Ylides

Stabilized ylides, such as those derived from α-haloesters, are expected to react with this compound to predominantly form the (E)-alkene.

AldehydeYlideBaseSolventTemp. (°C)Time (h)Yield (%)E:Z RatioReference
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃WaterReflux192>95:5F. Robertson, World J. Chem. Educ., 2016
2-NitrobenzaldehydeMethyl (triphenylphosphoranylidene)acetate-Toluene80285>95:5 (E)S. Chandrasekhar et al., Tetrahedron Lett., 2003
4-NitrobenzaldehydeEthyl (triphenylphosphoranylidene)acetateK₂CO₃DichloromethaneRT128890:10H. N. C. Wong et al., J. Org. Chem., 1992
Table 2: Wittig Reaction with Non-Stabilized Ylides

Non-stabilized ylides, such as benzyltriphenylphosphonium halides, are expected to react with this compound to favor the formation of the (Z)-alkene.

AldehydeYlideBaseSolventTemp. (°C)Time (h)Yield (%)Z:E RatioReference
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)DichloromethaneRT0.57550:50A. M. Horn et al., J. Chem. Educ., 2012
4-NitrobenzaldehydeBenzyltriphenylphosphonium bromiden-BuLiTHF-78 to RT128285:15G. A. Olah et al., J. Org. Chem., 1984
2-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaHDMFRT47870:30M. Schlosser et al., Chem. Ber., 1971

Experimental Protocols

The following protocols are detailed methodologies for performing the Wittig reaction with this compound using both a stabilized and a non-stabilized ylide.

Protocol 1: Synthesis of Ethyl (E)-3-(2-nitro-4-(trifluoromethyl)phenyl)acrylate (using a Stabilized Ylide)

This protocol is adapted from a one-pot aqueous procedure which is environmentally friendly and often provides high yields and E-selectivity.[2]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), triphenylphosphine (1.2 eq), and a magnetic stir bar.

  • Add a saturated aqueous solution of sodium bicarbonate (sufficient to dissolve the NaHCO₃ and create a stirrable slurry).

  • To this stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-alkene.

Protocol 2: Synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)-2-phenylethene (using a Non-Stabilized Ylide)

This protocol describes the in-situ generation of the ylide from benzyltriphenylphosphonium bromide using a strong base.

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at -78 °C via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the (Z) and (E) isomers.

Visualizations

Wittig Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.

Wittig_Mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Aldehyde This compound Aldehyde->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Collapse Ring Collapse Oxaphosphetane->Collapse Alkene Alkene Product Collapse->Alkene TPO Triphenylphosphine Oxide Collapse->TPO

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The general workflow for performing a Wittig reaction, from setup to product isolation, is outlined below.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ylide_Prep Ylide Generation (if not commercially available) Reaction Combine Ylide and Aldehyde under controlled conditions Ylide_Prep->Reaction Reagent_Prep Prepare Aldehyde Solution Reagent_Prep->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Wittig reaction.

References

Synthesis of Schiff Bases from 2-Nitro-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel Schiff bases serves as a cornerstone for the discovery of new therapeutic agents. Schiff bases derived from 2-Nitro-4-(trifluoromethyl)benzaldehyde are of particular interest due to the presence of both a nitro group and a trifluoromethyl group. These electron-withdrawing moieties can significantly influence the electronic properties, stability, and biological activity of the resulting compounds, making them attractive candidates for investigation in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound. The protocols are based on established methodologies for Schiff base formation, which typically involve the condensation reaction between an aldehyde and a primary amine.

Application Notes

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule, while the nitro group can be a key pharmacophore in various bioactive compounds. The combination of these features in Schiff bases derived from this compound makes them promising scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][4]

The synthesized Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds or as ligands for the formation of metal complexes with potential catalytic or medicinal applications. Researchers in drug discovery can utilize these compounds as a starting point for lead optimization studies, exploring the impact of various substituents on the aniline ring to modulate biological activity and pharmacokinetic properties.

Experimental Protocols

The following section details the materials, equipment, and a general procedure for the synthesis of a representative Schiff base from this compound and a substituted aniline.

Materials and Equipment
  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

General Synthesis Procedure

A general and widely used method for the synthesis of Schiff bases is the condensation of an aldehyde with a primary amine, often under reflux with a catalytic amount of acid.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the desired substituted aniline (1.0 eq.) in absolute ethanol.

  • Reaction Setup: While stirring, add the aniline solution to the aldehyde solution in the round-bottom flask. To this mixture, add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of 2-6 hours.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature. Determine the melting point and characterize the compound using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the imine bond and the overall structure.

Data Presentation

The following table summarizes typical quantitative data that would be collected for a newly synthesized Schiff base derived from this compound. The values provided are hypothetical and will vary depending on the specific aniline used.

Schiff Base DerivativeYield (%)Melting Point (°C)FT-IR (cm⁻¹, C=N)¹H NMR (δ, ppm, CH=N)
(E)-N-(4-chlorophenyl)-1-(2-nitro-4-(trifluoromethyl)phenyl)methanimine85-95130-135~1625~8.5
(E)-N-(4-methoxyphenyl)-1-(2-nitro-4-(trifluoromethyl)phenyl)methanimine80-90140-145~1620~8.4
(E)-N-(4-methylphenyl)-1-(2-nitro-4-(trifluoromethyl)phenyl)methanimine82-92125-130~1622~8.4

Visualizations

The following diagrams illustrate the general synthesis reaction and a typical experimental workflow.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde This compound Catalyst + Catalyst (e.g., Acetic Acid) + Solvent (Ethanol) + Heat (Reflux) Aldehyde->Catalyst Amine Primary Amine (e.g., Substituted Aniline) Amine->Catalyst SchiffBase Schiff Base ((E)-N-(Aryl)-1-(2-nitro-4-(trifluoromethyl)phenyl)methanimine) Water - H₂O SchiffBase->Water Catalyst->SchiffBase Condensation

Figure 1. General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental_Workflow Start Start: Weigh Reactants (Aldehyde and Amine) Dissolve Dissolve Reactants in Ethanol Start->Dissolve Mix Mix Reactant Solutions Dissolve->Mix Add_Catalyst Add Catalytic Acetic Acid Mix->Add_Catalyst Reflux Reflux Reaction Mixture (2-6 hours) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry the Product Wash->Dry Characterize Characterization (MP, FT-IR, NMR) Dry->Characterize End End: Purified Schiff Base Characterize->End

Figure 2. A typical experimental workflow for the synthesis and characterization of Schiff bases.

References

Application Notes and Protocols for the Development of Pharmaceutical Ingredients from 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes and potential therapeutic applications for pharmaceutical ingredients derived from 2-Nitro-4-(trifluoromethyl)benzaldehyde. This versatile starting material, featuring both a reactive aldehyde group and electron-withdrawing nitro and trifluoromethyl substituents, serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of potentially bioactive molecules.

Introduction to this compound in Drug Discovery

This compound is a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates to their biological targets.[1] The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are crucial for the synthesis of a wide array of pharmaceuticals.[1]

This document outlines key synthetic transformations of this compound, providing detailed experimental protocols for the synthesis of potentially bioactive compounds, including quinazolines, chalcones, and derivatives from Knoevenagel condensation, Wittig reaction, and reductive amination.

Synthesis of Bioactive Heterocycles

Quinazoline Derivatives

Quinazoline scaffolds are present in numerous approved drugs and are known for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of quinazoline derivatives from this compound typically involves the initial reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Experimental Protocol: Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolines

This protocol involves a two-step process: reduction of the nitro group followed by cyclization.

Step 1: Reduction to 2-Amino-4-(trifluoromethyl)benzaldehyde

  • Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (e.g., 3.0 eq) and ammonium chloride (e.g., 1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Amino-4-(trifluoromethyl)benzaldehyde.

Step 2: Cyclization to form the Quinazoline Ring

  • Materials: 2-Amino-4-(trifluoromethyl)benzaldehyde, an appropriate aldehyde or its bisulfite adduct, ammonium chloride, ethanol.

  • Procedure:

    • Dissolve 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) and the desired aldehyde (or its bisulfite adduct, 1.1 eq) in ethanol.

    • Add ammonium chloride (e.g., 2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-(trifluoromethyl)quinazoline.

Product ClassReagentsTypical Yield (%)Reference Method
2-Substituted-7-(trifluoromethyl)quinazolinesIron/NH4Cl, Aldehyde, NH4Cl60-80Adapted from general quinazoline synthesis protocols.[2]

Logical Workflow for Quinazoline Synthesis

G A This compound B Reduction (Fe/NH4Cl) A->B C 2-Amino-4-(trifluoromethyl)benzaldehyde B->C D Cyclization (Aldehyde, NH4Cl) C->D E 2-Substituted-7-(trifluoromethyl)quinazoline D->E

Caption: Synthetic pathway to quinazoline derivatives.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, exhibit a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. They are typically synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Materials: this compound, a substituted acetophenone, Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 4-24 hours), monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Product ClassReagentsTypical Yield (%)Reference Method
Nitro-trifluoromethyl substituted ChalconesSubstituted acetophenone, NaOH70-90Adapted from general Claisen-Schmidt condensation protocols.[3][4]

Logical Workflow for Chalcone Synthesis

G A This compound C Claisen-Schmidt Condensation (NaOH, Ethanol) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound. The resulting products often exhibit interesting biological properties.

Experimental Protocol: Knoevenagel Condensation

  • Materials: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a weak base (e.g., piperidine, ammonium acetate), Ethanol or Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a catalytic amount of ammonium acetate).

    • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove water if the reaction is performed in toluene.

    • Upon completion, cool the reaction mixture.

    • If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the solution in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Product ClassReagentsTypical Yield (%)Reference Method
Knoevenagel AdductsActive methylene compound, Piperidine/Ammonium acetate85-95Adapted from general Knoevenagel condensation protocols.[5][6]
Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. This reaction can be used to introduce a variety of substituted vinyl groups, leading to stilbene derivatives and other conjugated systems with potential pharmacological applications.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

  • Materials: this compound, a benzyltriphenylphosphonium salt, a strong base (e.g., n-butyllithium or sodium hydroxide), an anhydrous solvent (e.g., THF or Dichloromethane).

  • Procedure (using NaOH):

    • In a flask, suspend the benzyltriphenylphosphonium salt (1.1 eq) in dichloromethane.

    • Add a solution of this compound (1.0 eq) in dichloromethane.

    • Add a concentrated aqueous solution of sodium hydroxide (e.g., 50%) and stir the two-phase mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography to isolate the stilbene derivative.

Product ClassReagentsTypical Yield (%)Reference Method
Nitro-trifluoromethyl substituted StilbenesBenzyltriphenylphosphonium salt, NaOH60-85Adapted from general Wittig reaction protocols.[7][8]

Reductive Amination

Reductive amination is a key transformation in medicinal chemistry for the synthesis of secondary and tertiary amines, which are common moieties in drug molecules.

Experimental Protocol: One-Pot Reductive Amination

  • Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride), a suitable solvent (e.g., dichloromethane or methanol).

  • Procedure (using Sodium Triacetoxyborohydride):

    • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent like dichloromethane.

    • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Product ClassReagentsTypical Yield (%)Reference Method
Substituted BenzylaminesAmine, Sodium triacetoxyborohydride70-90Adapted from general reductive amination protocols.[9]

Experimental Workflow for Key Synthetic Transformations

G cluster_0 Synthesis of Heterocycles cluster_1 C-C and C-N Bond Formation A This compound B Reduction & Cyclization A->B D Claisen-Schmidt Condensation A->D C Quinazoline Derivatives B->C E Chalcone Derivatives D->E F This compound G Knoevenagel Condensation F->G I Wittig Reaction F->I K Reductive Amination F->K H Knoevenagel Adducts G->H J Stilbene Derivatives I->J L Substituted Benzylamines K->L

Caption: Overview of synthetic routes from the starting material.

Potential Biological Activities and Signaling Pathways

The derivatives synthesized from this compound are anticipated to exhibit a range of biological activities based on their structural motifs.

  • Quinazoline Derivatives: These compounds are well-known as kinase inhibitors. For example, gefitinib and erlotinib are quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in cancer cell proliferation and survival signaling pathways. Derivatives of 2-amino-4-(trifluoromethyl)quinazoline have shown antimalarial activity.[1]

  • Chalcone Derivatives: Chalcones have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3] Their anticancer effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as NF-κB and STAT3.

  • Knoevenagel Adducts and Stilbene Derivatives: These compounds, containing conjugated systems, can exhibit cytotoxicity and may interfere with mitochondrial function.[10] Stilbenes, like resveratrol, are known to modulate various signaling pathways involved in inflammation, cancer, and cardiovascular diseases, including the sirtuin and AMPK pathways.[11]

  • Substituted Benzylamines: The introduction of an amino group opens up possibilities for targeting a wide range of receptors and enzymes. For instance, the 2-amino-4-(trifluoromethyl)benzylamine scaffold could be incorporated into molecules designed to inhibit specific enzymes or to interact with G-protein coupled receptors.

Potential Signaling Pathways to Investigate

G cluster_0 Derivative Class cluster_1 Potential Signaling Pathway Modulation A Quinazolines D Kinase Signaling (e.g., EGFR, VEGFR) A->D B Chalcones E Inflammation & Apoptosis (e.g., NF-κB, STAT3) B->E C Stilbenes F Metabolic & Longevity (e.g., Sirtuins, AMPK) C->F

Caption: Potential links between derivative classes and signaling pathways.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of compounds with significant potential for pharmaceutical applications. The synthetic protocols outlined in these application notes provide a foundation for the development of novel therapeutic agents. Further investigation into the biological activities of these derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to generate libraries of compounds for screening and lead optimization in their drug discovery programs.

References

The Pivotal Role of 2-Nitro-4-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 24, 2025 - 2-Nitro-4-(trifluoromethyl)benzaldehyde is a key starting material in the multi-step synthesis of a variety of agrochemical active ingredients. Its unique trifluoromethyl and nitro substitutions on the benzene ring provide a versatile platform for the construction of complex heterocyclic structures, which are hallmarks of modern fungicides, herbicides, and insecticides. This document outlines the application of this compound in the synthesis of critical agrochemical intermediates and provides detailed experimental protocols for these transformations.

The primary synthetic route involves the conversion of this compound into 2-Amino-4-(trifluoromethyl)benzonitrile, a highly valuable building block for the agrochemical industry. This intermediate can then be utilized in the synthesis of a wide range of active ingredients.

Synthetic Pathway Overview

The overall synthetic strategy from this compound to a key agrochemical intermediate, 2-Amino-4-(trifluoromethyl)benzonitrile, is a two-step process. The first step is the conversion of the aldehyde to a nitrile, followed by the reduction of the nitro group to an amine.

G A This compound B 2-Nitro-4-(trifluoromethyl)benzonitrile A->B Oximation & Dehydration C 2-Amino-4-(trifluoromethyl)benzonitrile B->C Nitro Reduction D Agrochemical Synthesis C->D Heterocycle Formation

Synthetic pathway from the starting material to agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile

This protocol details the conversion of this compound to 2-Nitro-4-(trifluoromethyl)benzonitrile via an oxime intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound109466-87-7219.121.0
Hydroxylamine hydrochloride5470-11-169.491.1
Sodium carbonate497-19-8105.991.2
Acetic anhydride108-24-7102.092.0
Toluene108-88-392.14-
Water7732-18-518.02-

Procedure:

  • Oximation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in toluene. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.2 eq.). Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Dehydration: To the dried toluene solution of the crude oxime, add acetic anhydride (2.0 eq.). Heat the mixture to reflux (approximately 110 °C) for 3-5 hours.

  • Purification: After cooling to room temperature, carefully quench the excess acetic anhydride with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-Nitro-4-(trifluoromethyl)benzonitrile, which can be further purified by recrystallization or column chromatography.

Expected Yield: 85-95%

Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile

This protocol describes the reduction of the nitro group of 2-Nitro-4-(trifluoromethyl)benzonitrile to an amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Nitro-4-(trifluoromethyl)benzonitrile778-94-9216.121.0
Iron powder7439-89-655.853.0
Ammonium chloride12125-02-953.490.2
Ethanol64-17-546.07-
Water7732-18-518.02-

Procedure:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, prepare a suspension of iron powder (3.0 eq.) and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reduction: Heat the suspension to reflux (approximately 80 °C). Add a solution of 2-Nitro-4-(trifluoromethyl)benzonitrile (1.0 eq.) in ethanol dropwise to the refluxing mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up and Purification: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-Amino-4-(trifluoromethyl)benzonitrile. Further purification can be achieved by recrystallization.

Expected Yield: 80-90%

Application in Agrochemical Synthesis: A Hypothetical Example

The resulting 2-Amino-4-(trifluoromethyl)benzonitrile is a versatile intermediate for the synthesis of various heterocyclic agrochemicals. For instance, it can be used to construct pyrazole-based fungicides, a class of agrochemicals known for their efficacy. The following workflow illustrates a generalized approach.

G cluster_0 Intermediate Synthesis cluster_1 Heterocycle Formation cluster_2 Final Product A 2-Amino-4-(trifluoromethyl)benzonitrile B Diazonium Salt A->B Diazotization (NaNO2, HCl) C Hydrazone Intermediate B->C Reduction (e.g., Na2SO3) E Pyrazole Core Synthesis C->E Condensation D 1,3-Dicarbonyl Compound D->E F Pyrazole-based Fungicide E->F Further Functionalization

Generalized workflow for synthesizing a pyrazole fungicide.

This generalized pathway highlights how the amino group of the intermediate can be transformed into a hydrazine derivative, which then undergoes cyclization with a 1,3-dicarbonyl compound to form the core pyrazole ring structure present in many fungicides. The trifluoromethylphenyl moiety is crucial for the biological activity of the final product.

The protocols and synthetic strategies presented herein demonstrate the significant potential of this compound as a foundational building block in the discovery and development of new and effective agrochemical solutions. Researchers and scientists in the field are encouraged to explore the versatility of this compound and its derivatives in their synthetic endeavors.

The Strategic Utility of 2-Nitro-4-(trifluoromethyl)benzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 24, 2025 – 2-Nitro-4-(trifluoromethyl)benzaldehyde is emerging as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. The potent electron-withdrawing properties of both the nitro and trifluoromethyl groups significantly enhance the electrophilicity of the aldehydic carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity facilitates a range of classical and novel condensation and cyclization reactions, providing efficient pathways to valuable heterocyclic systems.

This application note details established protocols for the synthesis of quinolines and dihydropyrimidines utilizing this compound. The methodologies presented herein are robust and adaptable, offering researchers in pharmaceutical and chemical sciences reliable procedures for the generation of compound libraries for screening and lead optimization.

Key Applications in Heterocyclic Synthesis:

The unique electronic properties of this compound make it an ideal substrate for several key synthetic transformations leading to important heterocyclic cores.

  • Domino Nitro Reduction-Friedländer Annulation for Quinolines: A highly efficient one-pot synthesis of substituted quinolines can be achieved through a domino reaction. This process involves the in situ reduction of the nitro group to an amine, followed by a Friedländer annulation with an active methylene compound. This method is noted for its operational simplicity and high yields.[1][2]

  • Biginelli Reaction for Dihydropyrimidines: This multicomponent reaction provides a direct route to dihydropyrimidines, a class of heterocycles with a wide range of pharmacological activities. The reaction of this compound with a β-ketoester and urea (or thiourea) offers a straightforward synthesis of these valuable compounds.[3]

  • Knoevenagel Condensation: This versatile reaction involves the condensation of this compound with various active methylene compounds to produce α,β-unsaturated systems.[4][5] These intermediates are valuable precursors for the synthesis of a variety of more complex heterocyclic structures.

Data Presentation

The following tables summarize representative yields for the synthesis of heterocyclic compounds from substituted 2-nitrobenzaldehydes, demonstrating the general applicability and efficiency of these methods.

Table 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation [1][6]

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
2-NitrobenzaldehydeEthyl 2-(trifluoromethyl)acetoacetateEthyl 2-(trifluoromethyl)quinoline-3-carboxylate90
5-Fluoro-2-nitrobenzaldehydeEthyl 2-(trifluoromethyl)acetoacetateEthyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate70
2-NitrobenzaldehydeMethyl 3-oxo-3-phenylpropanoateMethyl 2-phenylquinoline-3-carboxylate99
2-NitrobenzaldehydeMethyl 3-oxoheptanoateMethyl 2-butylquinoline-3-carboxylate82
2-NitrobenzaldehydeMethyl 4,4-dimethyl-3-oxopentanoateMethyl 2-(tert-butyl)quinoline-3-carboxylate90

Table 2: Synthesis of Dihydropyrimidines via Biginelli Reaction [3]

Aldehydeβ-KetoesterUrea/ThioureaProductYield (%)
2-NitrobenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(2-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one90
4-ChlorobenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one85
4-ChlorobenzaldehydeEthyl acetoacetateThiourea5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione88

Experimental Protocols

Protocol 1: General Procedure for the Domino Nitro Reduction-Friedländer Synthesis of 7-(Trifluoromethyl)quinolines

This protocol is adapted from a general method for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.[1][2]

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, etc.)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid (5 mL), add iron powder (4.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethanol.

  • Filter the mixture through a pad of celite to remove the iron salts and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-(trifluoromethyl)quinoline derivative.

Protocol 2: General Procedure for the Biginelli Reaction to Synthesize 4-(2-Nitro-4-(trifluoromethyl)phenyl)-dihydropyrimidines

This protocol is adapted from the synthesis of related dihydropyrimidines.[3]

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., TS-1, 2 wt%) (Optional, for solvent-free conditions)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).

  • If performing under solvent-free conditions, add the catalyst and heat the mixture at 50-80 °C for 30-60 minutes, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice and stir for 10-15 minutes.

  • Collect the precipitated solid by filtration and wash with cold water.

  • To remove the catalyst (if used), treat the solid with hot ethanol and filter.

  • Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow_domino_friedlander start Start Materials: This compound Active Methylene Compound reaction Reaction: Fe / AcOH 110 °C, 3-5h start->reaction workup Workup: 1. Cool & Dilute with EtOH 2. Filter through Celite 3. Concentrate reaction->workup extraction Extraction: 1. Dilute with EtOAc 2. Wash with NaHCO₃ & Brine 3. Dry over Na₂SO₄ workup->extraction purification Purification: Column Chromatography extraction->purification product Product: 7-(Trifluoromethyl)quinoline purification->product

Caption: Workflow for the Domino Nitro Reduction-Friedländer Synthesis.

experimental_workflow_biginelli start Start Materials: This compound β-Ketoester, Urea/Thiourea reaction Reaction: Heat (50-80 °C) (Optional Catalyst) start->reaction precipitation Precipitation: Pour into crushed ice reaction->precipitation filtration Filtration & Washing: Collect solid, wash with cold water precipitation->filtration purification Purification: Recrystallization filtration->purification product Product: Substituted Dihydropyrimidine purification->product

Caption: Workflow for the Biginelli Reaction.

signaling_pathway_logic cluster_reactions Synthetic Transformations cluster_products Heterocyclic Scaffolds start_material This compound domino Domino Nitro Reduction- Friedländer Annulation start_material->domino biginelli Biginelli Reaction start_material->biginelli knoevenagel Knoevenagel Condensation start_material->knoevenagel quinolines Quinolines domino->quinolines pyrimidines Dihydropyrimidines biginelli->pyrimidines intermediates α,β-Unsaturated Intermediates knoevenagel->intermediates application Applications in Drug Development (e.g., Kinase Inhibitors, etc.) quinolines->application pyrimidines->application intermediates->application Further Cyclization

Caption: Synthetic pathways from the starting material to key heterocycles.

References

Application Notes and Protocols for the Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective reduction of the nitro group in 2-Nitro-4-(trifluoromethyl)benzaldehyde to yield 2-Amino-4-(trifluoromethyl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the resulting aminobenzaldehyde serves as a versatile building block. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group while preserving the aldehyde functionality.

This document outlines three common and effective methods for this reduction:

  • Catalytic Hydrogenation: A clean and efficient method often providing high yields.

  • Iron Metal Reduction: A classic, cost-effective, and robust method.

  • Stannous Chloride Reduction: A mild and selective method suitable for laboratory scale.

A comparative summary of these methods is provided to facilitate the selection of the most appropriate protocol based on available resources, desired scale, and specific experimental constraints.

Comparative Data of Reduction Methods

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron Powder ReductionMethod 3: Stannous Chloride (SnCl₂) Reduction
Primary Reagents H₂ gas, Palladium on Carbon (Pd/C) or Raney NickelIron powder, Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl)
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol/Water, Acetic AcidEthanol
Temperature Room Temperature to 50°CRoom Temperature to Reflux (approx. 80-100°C)30°C to Reflux
Reaction Time 2 - 8 hours2 - 4 hours2 - 4 hours
Typical Yield > 90%60 - 85%70 - 90%
Work-up Complexity Low (Filtration of catalyst)Moderate (Filtration, basification, extraction)Moderate (Basification, extraction, potential tin residue removal)
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalysts.Exothermic reaction.Handling of corrosive acid.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. The choice of catalyst and solvent can be optimized to ensure the selective reduction of the nitro group without affecting the aldehyde.

Reaction Scheme:

start This compound product 2-Amino-4-(trifluoromethyl)benzaldehyde start->product Catalytic Hydrogenation reagents H₂ (g) Pd/C or Raney Ni Solvent

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel (slurry in water)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Vessel Preparation: In a suitable reaction vessel, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inerting: Flush the vessel with nitrogen gas to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) or Raney Nickel (5-10 wt%) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete (typically 2-8 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethyl)benzaldehyde, which can be further purified by recrystallization or column chromatography if necessary.

Method 2: Iron Powder Reduction

The reduction of aromatic nitro compounds using iron metal in an acidic medium is a well-established, cost-effective, and reliable method.[1]

Reaction Scheme:

start This compound product 2-Amino-4-(trifluoromethyl)benzaldehyde start->product Iron Reduction reagents Fe powder AcOH or NH₄Cl Solvent

Caption: Iron powder reduction of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Iron powder

  • Acetic acid (AcOH) or Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) or acetic acid.

  • Reagent Addition: Add iron powder (3-5 eq) and, if using a neutral condition, ammonium chloride (3-5 eq).

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Basification: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Carefully add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to basify the mixture (pH ~8-9).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Method 3: Stannous Chloride (SnCl₂) Reduction

Reduction with tin(II) chloride is a mild and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes.

Reaction Scheme:

start This compound product 2-Amino-4-(trifluoromethyl)benzaldehyde start->product Stannous Chloride Reduction reagents SnCl₂·2H₂O HCl (conc.) Ethanol

Caption: Stannous chloride reduction of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Basification: Slowly and carefully add a cold aqueous solution of NaOH or KOH (e.g., 2M) to the reaction mixture with vigorous stirring until the precipitated tin salts redissolve and the solution becomes strongly basic (pH > 10).

  • Extraction: Extract the product into ethyl acetate (3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.

Logical Workflow for Method Selection

start Start: Reduction of This compound q1 High Yield and Cleanliness a Priority? start->q1 m1 Method 1: Catalytic Hydrogenation q1->m1 Yes q2 Cost-Effectiveness and Scalability Important? q1->q2 No end End: 2-Amino-4-(trifluoromethyl)benzaldehyde m1->end m2 Method 2: Iron Powder Reduction q2->m2 Yes m3 Method 3: Stannous Chloride Reduction q2->m3 No m2->end m3->end

References

Application Notes and Protocols for the Derivatization of 2-Nitro-4-(trifluoromethyl)benzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 2-Nitro-4-(trifluoromethyl)benzaldehyde. This compound serves as a versatile scaffold for the synthesis of novel molecules for biological screening, particularly in the fields of oncology and microbiology. The presence of both a nitro group and a trifluoromethyl group on the benzaldehyde ring offers unique electronic and steric properties that can be exploited to generate libraries of Schiff bases and chalcones with potential therapeutic activities. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target, while the nitro group is a common pharmacophore in various bioactive compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Introduction

The synthesis of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is a valuable starting material for generating chemical diversity due to its reactive aldehyde functionality. The primary derivatization strategies for this compound involve condensation reactions to form two major classes of biologically active molecules: Schiff bases and chalcones.

  • Schiff Bases: Formed by the reaction of the aldehyde with primary amines, Schiff bases possess an azomethine (-HC=N-) functional group which has been implicated in the cytotoxic effects of some anticancer agents.[1][3][4]

  • Chalcones: Synthesized via a Claisen-Schmidt condensation with an acetophenone, chalcones have a characteristic 1,3-diphenyl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7]

This application note details the synthetic protocols for preparing these derivatives and summarizes their potential biological activities based on studies of structurally related compounds.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminophenol, 2-aminobenzoic acid)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 molar equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid Schiff base product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-50%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture.

  • Continue stirring the mixture at a low temperature (0-10 °C) for 1-2 hours, and then allow it to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any remaining base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified chalcone derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques.

Data Presentation: Biological Activity of Structurally Related Derivatives

The following tables summarize the biological activity of Schiff base and chalcone derivatives containing nitro- and trifluoromethyl-substituents, as reported in the literature for structurally analogous compounds. This data can serve as a benchmark for the expected activity of derivatives synthesized from this compound.

Table 1: Anticancer Activity of Related Schiff Base Derivatives

Compound ClassCell LineIC50 ValueReference
Schiff base from 4-nitrobenzaldehydeTongue Squamous Cell Carcinoma (TSCCF)446.68 µg/mL[1][3][4]
Schiff base from 4-nitrobenzaldehydeNormal Human Gingival Fibroblasts (NHGF)977.24 µg/mL[1][3][4]
Thiazolo[4,5-d]pyrimidine with trifluoromethyl groupMelanoma (C32)24.4 µM[8]
Thiazolo[4,5-d]pyrimidine with trifluoromethyl groupMelanoma (A375)25.4 µM[8]

Table 2: Antimicrobial Activity of Related Chalcone and Benzaldehyde Derivatives

Compound ClassMicroorganismMIC ValueReference
Nitrobenzylidene derivativeStaphylococcus aureus (MRSA)2 µg/mL[9]
Trifluoromethyl-substituted chalconeStaphylococcus aureusActive[10]
2,4,6-TrimethoxybenzaldehydeCandida albicans0.25 mg/mL[11]
Schiff base from 4-nitrobenzaldehydeStaphylococcus aureus & Escherichia coliModerately Active (6-15mm inhibition zone)[2]

Visualizations

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Schiff_Base Schiff Base Synthesis (Protocol 1) Start->Schiff_Base Chalcone Chalcone Synthesis (Protocol 2) Start->Chalcone Amine Primary Amine Amine->Schiff_Base Acetophenone Substituted Acetophenone Acetophenone->Chalcone Library Derivative Library Schiff_Base->Library Chalcone->Library Anticancer Anticancer Screening (e.g., MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Library->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data Hit_ID Hit Identification & Optimization Data->Hit_ID Hit Identification

Caption: General workflow for synthesis and biological evaluation.

G Potential Anticancer Signaling Pathways cluster_cell Cancer Cell Drug Trifluoromethyl/Nitro Aromatic Derivative MAPK MAPK Signaling Pathway Drug->MAPK Modulates STAT3 STAT3 Pathway Drug->STAT3 Inhibits Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Apoptosis Apoptosis STAT3->Apoptosis Mitochondria->Apoptosis

References

Application Notes and Protocols for Monitoring Reactions with 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzaldehyde. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis of the reactant and potential products.

Overview of Analytical Methods

A comparative overview of the recommended analytical techniques for monitoring reactions with this compound is presented below. The choice of method will depend on the specific reaction, the required level of detail, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantitative analysis of reaction progress, purity assessment, and impurity profiling.Identification and quantification of volatile reactants, products, and byproducts. Provides structural confirmation through mass fragmentation patterns.In-situ, non-destructive monitoring of reaction kinetics and structural elucidation of reactants, intermediates, and products.
Sensitivity High sensitivity, particularly with UV detection.Very high sensitivity and specificity, excellent for trace analysis.Lower sensitivity compared to chromatographic methods, but provides rich structural information.
Key Advantages Robust, widely applicable for a range of compounds, excellent for quantitative analysis.High resolving power and definitive identification through mass spectra.Provides real-time kinetic data without the need for sample workup (in-situ monitoring). Quantitative without the need for response factors (qNMR).
Key Disadvantages Requires method development; retention times can be influenced by matrix effects.Limited to thermally stable and volatile compounds; derivatization may be required.Higher instrumentation cost; lower throughput for individual samples compared to chromatography.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and estimated spectroscopic data for this compound and a potential reduction product, 2-Nitro-4-(trifluoromethyl)benzyl alcohol. This data is essential for method development and data interpretation.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
This compoundC₈H₄F₃NO₃219.12Solid41-45
2-Nitro-4-(trifluoromethyl)benzyl alcoholC₈H₆F₃NO₃221.13[1][2]Small crystals[1]63-65[1][3]

Table 2: Estimated Chromatographic and Spectroscopic Data

CompoundHPLC Retention Time (min) (Estimated)Key GC-MS m/z Fragments (Estimated)¹H NMR Chemical Shifts (ppm) (Estimated)¹³C NMR Chemical Shifts (ppm) (Estimated)¹⁹F NMR Chemical Shift (ppm) (Estimated)
This compound5.0 - 7.0219 (M+), 218 (M-H), 190 (M-CHO), 172, 14410.1 (s, 1H, CHO), 8.2-7.8 (m, 3H, Ar-H)190 (CHO), 150-120 (Ar-C), 123 (q, CF₃)~ -63
2-Nitro-4-(trifluoromethyl)benzyl alcohol3.5 - 5.5221 (M+), 204 (M-OH), 174, 1567.9-7.5 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂), 2.0 (br s, 1H, OH)150-120 (Ar-C), 124 (q, CF₃), 64 (CH₂OH)~ -63

Disclaimer: The chromatographic and spectroscopic data are estimated based on structurally similar compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol describes a reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of more polar products, such as the corresponding alcohol.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample diluent: 50:50 Water:Acetonitrile

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the sample diluent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a cold solvent). Dilute the sample with the sample diluent to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 90
      12.0 90
      12.1 40

      | 15.0 | 40 |

  • Data Analysis: Identify the peaks corresponding to the starting material and products based on their retention times. Quantify the concentration of each component using the calibration curve generated from the standard solutions.

GC-MS Method for Product Identification

This protocol is suitable for the identification and quantification of volatile and thermally stable components in the reaction mixture.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Solvent for dilution: Dichloromethane or Ethyl Acetate

Procedure:

  • Sample Preparation: At the end of the reaction or at specific time points, withdraw an aliquot from the reaction mixture. Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC analysis (e.g., extract with ethyl acetate from an aqueous solution). Dry the organic layer over anhydrous sodium sulfate. Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with a suitable solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas Flow: 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the components by comparing their mass spectra with reference libraries (e.g., NIST) and the estimated fragmentation patterns. The retention time and peak area can be used for quantitative analysis.

NMR Spectroscopy for In-situ Reaction Monitoring

This protocol describes the use of ¹H and ¹⁹F NMR for real-time monitoring of the reaction progress.[4][5][6]

Instrumentation and Materials:

  • NMR spectrometer (a benchtop NMR can be suitable)[4]

  • NMR tubes

  • Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • Offline monitoring: At desired time points, withdraw an aliquot of the reaction mixture and add it to an NMR tube containing the deuterated solvent.

    • In-situ monitoring: If the reaction can be performed directly in an NMR tube, dissolve the starting materials in the deuterated solvent inside the tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra at regular intervals.

    • Use a sufficient relaxation delay (D1) to ensure accurate integration for quantitative analysis (qNMR).[7][8]

  • Data Analysis:

    • In the ¹H NMR spectrum, monitor the disappearance of the aldehyde proton signal of this compound (estimated around 10.1 ppm) and the appearance of new signals corresponding to the product(s).

    • In the ¹⁹F NMR spectrum, the signal for the -CF₃ group (estimated around -63 ppm) can be monitored for changes in its chemical environment, which may indicate the formation of new species.

    • The relative integrals of the signals corresponding to the starting material and products can be used to determine the reaction conversion over time.

Visualizations

The following diagrams illustrate typical workflows for monitoring reactions with this compound.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Methods cluster_data Data Processing Reaction This compound + Reagent(s) in Solvent Sampling Take Aliquot at Time 't' Reaction->Sampling Quench Quench Reaction (if necessary) Sampling->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis Quench->GCMS NMR NMR Analysis Quench->NMR Data Concentration vs. Time Product Identification Kinetic Analysis HPLC->Data GCMS->Data NMR->Data

Caption: General workflow for reaction monitoring.

Reduction_Pathway reactant This compound (Aldehyde proton ~10.1 ppm) product_alcohol 2-Nitro-4-(trifluoromethyl)benzyl alcohol (Benzylic protons ~4.8 ppm) reactant->product_alcohol Reduction of Aldehyde (e.g., NaBH₄) product_amine 2-Amino-4-(trifluoromethyl)benzyl alcohol reactant->product_amine Concurrent Reduction (e.g., H₂, Pd/C) product_alcohol->product_amine Reduction of Nitro Group (e.g., H₂, Pd/C)

Caption: Potential reduction pathways and key ¹H NMR signals.

Wittig_Reaction_Pathway reactant This compound product_alkene Alkene Product reactant->product_alkene ylide Phosphorus Ylide (e.g., Ph₃P=CHR) ylide->product_alkene byproduct Triphenylphosphine oxide

Caption: General scheme of a Wittig reaction.

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Condensation Reactions (e.g., Imine Formation, Knoevenagel)

Probable Cause Recommended Solution
Insufficient activation of the carbonyl group. The electron-withdrawing nitro and trifluoromethyl groups strongly activate the aldehyde. However, steric hindrance or suboptimal reaction conditions can still lead to low yields.
Steric hindrance from the ortho-nitro group. The bulky nitro group at the ortho position can sterically hinder the approach of nucleophiles. Consider using a less bulky base or a more reactive nucleophile.
Decomposition of the starting material or product. Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Reversibility of the reaction. For reactions like imine formation, the equilibrium may not favor the product.[1] Use a Dean-Stark apparatus to remove water and drive the reaction forward.[1]

Issue 2: Formation of a Carboxylic Acid Side Product

Probable Cause Recommended Solution
Air oxidation of the aldehyde. Benzaldehydes, especially those with electron-withdrawing groups, can be susceptible to air oxidation, forming the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid.
Cannizzaro reaction under basic conditions. In the presence of a strong base and the absence of an active hydrogen donor, this compound, which lacks α-hydrogens, can undergo a Cannizzaro reaction. This disproportionation reaction yields both the corresponding alcohol and carboxylic acid.[2][3]
Use of oxidizing reagents. Ensure that no oxidizing agents are present as contaminants in the reaction mixture.

Issue 3: Formation of an Alcohol Side Product

Probable Cause Recommended Solution
Cannizzaro reaction under basic conditions. As mentioned above, the Cannizzaro reaction is a likely culprit for the formation of 2-Nitro-4-(trifluoromethyl)benzyl alcohol in the presence of a strong base.[2][3][4]
Presence of a reducing agent. Unintended reducing agents in the reaction mixture can reduce the aldehyde to the corresponding alcohol. Ensure all reagents are pure.

Issue 4: Unexpected Color Formation or Polymerization

Probable Cause Recommended Solution
Side reactions involving the nitro group. The nitro group can participate in various side reactions, especially under reducing conditions or in the presence of strong bases, which may lead to colored byproducts.
Polymerization of the aldehyde. Aldehydes can sometimes polymerize, especially in the presence of acid or base catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most common side products depend on the reaction conditions. Key potential side products include:

  • 2-Nitro-4-(trifluoromethyl)benzoic acid: Formed via oxidation of the aldehyde.

  • 2-Nitro-4-(trifluoromethyl)benzyl alcohol: Formed via reduction or through the Cannizzaro reaction.[4]

  • Products from the Cannizzaro reaction: A mixture of the corresponding carboxylic acid and alcohol, which can occur under strong basic conditions.[2][3]

  • Over-reaction or decomposition products: Due to the activating effect of the nitro and trifluoromethyl groups, the starting material and products can be susceptible to further reactions or degradation under harsh conditions.

Q2: How can I minimize the formation of the Cannizzaro reaction products?

A2: To minimize the Cannizzaro reaction, which is a disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, you should avoid using strong bases when possible. If a base is required, consider using a weaker, non-nucleophilic base and maintaining a low reaction temperature. The Cannizzaro reaction is favored by concentrated alkali.[2][3]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. As with all nitroaromatic compounds, care should be taken. The material should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitro compounds can be toxic and may have other health effects.

Q4: What are the expected products of a Perkin reaction with this compound?

A4: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. For this compound, the expected product would be an α,β-unsaturated carboxylic acid, specifically a substituted cinnamic acid.[5][6] The nitro and trifluoromethyl groups are electron-withdrawing, which can influence the reactivity and yield of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Imine Synthesis

This protocol is a general guideline for the synthesis of an imine from this compound and a primary amine.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the primary amine (1-1.2 equivalents).

  • If the reaction is slow, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • For reactions that produce water, a Dean-Stark apparatus can be used to remove the water and drive the reaction to completion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for a Wittig Reaction

This protocol outlines a general procedure for the olefination of this compound using a Wittig reagent.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1-1.5 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice bath or a dry ice/acetone bath.

  • Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at the appropriate temperature for 30-60 minutes.

  • Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[7]

Visualizations

Reaction_Pathways This compound This compound Imine Imine This compound->Imine R-NH2 alpha,beta-Unsaturated Acid (Perkin) alpha,beta-Unsaturated Acid (Perkin) This compound->alpha,beta-Unsaturated Acid (Perkin) Acetic Anhydride, NaOAc Alkene (Wittig) Alkene (Wittig) This compound->Alkene (Wittig) Phosphonium Ylide alpha,beta-Unsaturated Product (Knoevenagel) alpha,beta-Unsaturated Product (Knoevenagel) This compound->alpha,beta-Unsaturated Product (Knoevenagel) Active Methylene Compound, Base Carboxylic Acid (Oxidation) Carboxylic Acid (Oxidation) This compound->Carboxylic Acid (Oxidation) [O] Alcohol (Reduction) Alcohol (Reduction) This compound->Alcohol (Reduction) [H] Cannizzaro Products Cannizzaro Products This compound->Cannizzaro Products Strong Base

Caption: Possible reaction pathways of this compound.

Troubleshooting_Logic start Problem with Reaction low_yield Low Yield / Incomplete Reaction start->low_yield side_product Unexpected Side Product start->side_product color_change Unusual Color / Polymerization start->color_change check_reagents check_reagents low_yield->check_reagents Check Reagent Purity & Stoichiometry optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Temp, Time, Catalyst remove_water remove_water low_yield->remove_water Consider Water Removal (for condensations) acid_product acid_product side_product->acid_product Carboxylic Acid Observed? alcohol_product alcohol_product side_product->alcohol_product Alcohol Observed? check_nitro_reactions check_nitro_reactions color_change->check_nitro_reactions Consider Nitro Group Side Reactions check_polymerization check_polymerization color_change->check_polymerization Check for Aldehyde Polymerization check_oxidation check_oxidation acid_product->check_oxidation Check for Air Oxidation check_base check_base acid_product->check_base Strong Base Used? (Cannizzaro) check_reduction check_reduction alcohol_product->check_reduction Check for Reducing Agents check_base_alcohol check_base_alcohol alcohol_product->check_base_alcohol Strong Base Used? (Cannizzaro)

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Optimizing Reactions with 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Nitro-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in organic synthesis?

A1: The primary challenges stem from the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups deactivate the aromatic ring and can influence the reactivity of the aldehyde functional group. This can lead to slower reaction rates and a higher propensity for side reactions if conditions are not carefully controlled. Purification of products can also be challenging due to the presence of these functional groups.

Q2: How can I improve the yield of my Henry (nitroaldol) reaction with this compound?

A2: To improve the yield of your Henry reaction, consider the following:

  • Base Selection: Use a catalytic amount of a non-nucleophilic base to favor the desired nitroaldol addition. Stronger bases or stoichiometric amounts can promote the reverse reaction or lead to dehydration of the product.[1]

  • Temperature Control: Lower temperatures generally favor the forward reaction and minimize side reactions like dehydration and retro-Henry reactions.

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are often a good starting point.

  • Catalyst: The use of certain catalysts, such as copper acetate in combination with chiral ligands, can improve both yield and enantioselectivity.[2]

Q3: My Aldol condensation with this compound is giving low yields. What can I do?

A3: Low yields in Aldol condensations with this substrate are often due to its reduced electrophilicity and the potential for side reactions. To address this:

  • Catalyst: Employing a suitable acid or base catalyst is crucial. For base-catalyzed reactions, ensure the pKa of the base is appropriate to generate the enolate of the ketone without promoting side reactions of the aldehyde.

  • Reaction Conditions: Anhydrous conditions are important to prevent unwanted side reactions. The reaction temperature should be optimized; sometimes, gentle heating is required to drive the reaction to completion, but excessive heat can lead to decomposition.

  • Reactant Stoichiometry: Using a slight excess of the ketone component can sometimes help to drive the reaction forward.

Q4: I am observing significant byproduct formation in my Wittig reaction. How can I improve the selectivity?

A4: Byproduct formation in Wittig reactions with electron-deficient aldehydes like this compound can be a challenge. To improve selectivity:

  • Ylide Choice: The reactivity of the phosphorus ylide is critical. For electron-deficient aldehydes, a stabilized ylide may be preferable to control reactivity and minimize side reactions.[3] However, this will likely favor the formation of the (E)-alkene.

  • Base and Solvent: The choice of base and solvent for the in-situ generation of the ylide can impact the reaction's outcome. Salt-free conditions can sometimes improve selectivity.

  • Temperature: Running the reaction at lower temperatures can help to control the reactivity and reduce the formation of byproducts.

Q5: What are the best practices for purifying products derived from this compound?

A5: Purification can be challenging. Here are some tips:

  • Chromatography: Flash column chromatography on silica gel is a common method. The choice of eluent is critical and will depend on the polarity of your product. A gradient elution is often necessary.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Extraction: A thorough aqueous workup is important to remove any inorganic salts and water-soluble byproducts before chromatography or recrystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Henry Reaction
Possible Cause Troubleshooting Step
Insufficiently basic catalyst Use a slightly stronger, non-nucleophilic base, or consider a co-catalyst system.
Retro-Henry reaction dominating Perform the reaction at a lower temperature to shift the equilibrium towards the product.
Dehydration of the nitro alcohol product Use milder reaction conditions (lower temperature, weaker base) and shorter reaction times.[1]
Poor quality of reagents Ensure all reagents, especially the aldehyde and nitroalkane, are pure and dry.
Issue 2: Multiple Products in Aldol Condensation
Possible Cause Troubleshooting Step
Self-condensation of the ketone If using a ketone with two enolizable protons, consider using a pre-formed enolate or a directed Aldol reaction protocol.
Cannizzaro reaction of the aldehyde This is less likely with an enolizable aldehyde but can occur under harsh basic conditions. Use a milder base and controlled stoichiometry.
Dehydration of the aldol adduct If the dehydrated product is not desired, run the reaction at lower temperatures and for shorter durations.
Issue 3: Poor Stereoselectivity in Wittig Reaction
Possible Cause Troubleshooting Step
Unstabilized ylide leading to Z-alkene If the E-alkene is desired, use a stabilized ylide.[3]
Reaction conditions favoring a mixture of isomers The Schlosser modification can be employed to favor the E-alkene with unstabilized ylides.[4]
Epimerization of the product Work up the reaction promptly and avoid harsh acidic or basic conditions during purification.

Data Presentation

Table 1: General Effect of Reaction Parameters on Henry Reaction Yield
Parameter Condition Expected Impact on Yield Rationale
Temperature Low (0-25 °C)IncreaseFavors the forward reaction and minimizes side reactions.[5]
High (>50 °C)DecreasePromotes retro-Henry and dehydration.[5]
Base Strength Weak (e.g., Et₃N)ModerateSufficient to catalyze the reaction without promoting side reactions.
Strong (e.g., NaOH)DecreaseCan lead to Cannizzaro reaction or other byproducts.
Catalyst Loading Catalytic (5-20 mol%)OptimalSufficient to promote the reaction without causing excessive side reactions.
StoichiometricDecreaseCan lead to increased byproduct formation.
Solvent Polar Aprotic (e.g., THF, CH₃CN)FavorableGood solubility for reactants and can stabilize charged intermediates.[2]
Protic (e.g., EtOH, MeOH)VariableCan participate in the reaction or affect base strength.[2]
Table 2: Influence of Ylide Type on Wittig Reaction Outcome
Ylide Type Structure of R Group on Ylide Reactivity Predominant Alkene Isomer
Unstabilized Alkyl, HHighZ-alkene[3]
Stabilized -COR, -CO₂R, -CN, -PhLowerE-alkene[3]

Experimental Protocols

Detailed Methodology for a Representative Henry Reaction

This protocol is a general guideline for the Henry reaction between this compound and a nitroalkane. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Anhydrous solvent (e.g., THF, CH₃CN)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in the anhydrous solvent.

  • Add the nitroalkane (1.1 - 1.5 eq) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the base (0.1 - 0.2 eq) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (or has reached equilibrium), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents side_reactions Identify Side Reactions (TLC, NMR) start->side_reactions Significant Byproducts optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_catalyst Optimize Catalyst/Base optimize_temp->optimize_catalyst Temp. Optimized optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent Catalyst Optimized optimize_solvent->side_reactions Solvent Optimized side_reactions->optimize_temp Adjust Conditions purification_issue Investigate Purification Step side_reactions->purification_issue Side Reactions Minimized success Improved Yield purification_issue->success Purification Optimized

Caption: A general troubleshooting workflow for addressing low reaction yields.

Henry_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide nitroalkane Nitroalkane nitronate Nitronate Anion nitroalkane->nitronate Base nitronate->alkoxide Nucleophilic Attack nitro_alcohol β-Nitro Alcohol Product alkoxide->nitro_alcohol Protonation dehydrated_product Dehydrated Product (Side Reaction) nitro_alcohol->dehydrated_product Heat/Strong Base

Caption: Simplified signaling pathway for the Henry reaction and a common side reaction.

References

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Nitro-4-(trifluoromethyl)benzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh). Due to the polar nature of the nitro and aldehyde groups, silica gel provides good retention and allows for effective separation from less polar impurities. Alumina (neutral or acidic) can be considered as an alternative if the compound shows instability on silica gel.

Q2: How do I determine the optimal mobile phase for the separation?

A2: The ideal mobile phase should be determined by Thin Layer Chromatography (TLC) prior to performing column chromatography. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound. This ensures good separation and a reasonable elution time from the column.

Q3: What are the common impurities I should expect?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. A potential byproduct from the synthesis of this compound is the corresponding this compound oxime. It's also possible to have isomeric impurities depending on the synthetic route.

Q4: How can I visualize the compound on a TLC plate since it is colorless?

A4: this compound and many of its potential impurities are UV active due to the aromatic ring. Therefore, the spots on a TLC plate can be visualized under a UV lamp (254 nm). Alternatively, chemical staining methods can be used. A potassium permanganate stain is effective for visualizing aldehydes, appearing as yellow spots on a purple background. Another option is a 2,4-dinitrophenylhydrazine (DNPH) stain, which reacts with aldehydes to form colored hydrazones.[1]

Q5: My compound seems to be degrading on the silica gel column. What can I do?

A5: Some polar and sensitive compounds can degrade on the acidic surface of silica gel.[2] If you suspect degradation (e.g., streaking on TLC, low recovery from the column), you can try deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount (0.1-1%) of a modifying agent like triethylamine to neutralize acidic sites. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound may have degraded or irreversibly adsorbed to the silica gel.Perform a small-scale stability test on a TLC plate. Spot the compound and let it sit for a few hours before eluting to see if it degrades. Consider using a less acidic stationary phase like neutral alumina.
Compound elutes too quickly (high Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of the desired compound from impurities The chosen mobile phase does not provide adequate resolution.Screen different solvent systems using TLC. Try combinations of hexanes with other polar solvents like dichloromethane or acetone to alter the selectivity.
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase.
Peak tailing in collected fractions Secondary interactions between the polar analyte and the silica gel surface.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to minimize these interactions.[3][4][5]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Multiple compounds in seemingly pure fractions Co-elution of impurities with the product.Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar Rf values.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

2. Mobile Phase Selection (TLC Screening):

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • The optimal mobile phase will give the target compound an Rf value of ~0.25-0.35 and show good separation from impurities.

3. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Gently add a small amount of the mobile phase to wash down any sample adhering to the sides of the column and drain again to the top of the sand.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

6. Isolation of the Purified Product:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Visualization of Workflow

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc column_prep Prepare and Pack Column tlc->column_prep load_sample Load Sample column_prep->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions no_elution Problem: No Elution analyze_fractions->no_elution Product Not Eluting? poor_separation Problem: Poor Separation analyze_fractions->poor_separation Impurity Co-elutes? streaking Problem: Streaking/Tailing analyze_fractions->streaking Streaking Observed? combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end_product Purified Product evaporate->end_product increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability on Silica no_elution->check_stability Still No Elution poor_separation->combine_pure No optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes streaking->combine_pure No add_modifier Add Modifier to Mobile Phase (e.g., TEA) streaking->add_modifier Yes increase_polarity->elute check_stability->tlc optimize_solvent->tlc gradient_elution Use Gradient Elution add_modifier->tlc

References

Technical Support Center: Recrystallization of 2-Nitro-4-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Nitro-4-(trifluoromethyl)benzaldehyde and its derivatives. It includes a general experimental protocol, extensive troubleshooting guides, and frequently asked questions to facilitate the purification of this important class of compounds.

General Experimental Protocol

This protocol outlines a general methodology for the recrystallization of this compound and its derivatives. The ideal solvent and specific conditions should be determined empirically for each specific derivative.

1. Solvent Selection:

  • The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2]

  • For aromatic aldehydes with nitro and trifluoromethyl groups, suitable solvent systems often include alcohols (ethanol, methanol), or a mixed solvent system such as toluene/petroleum ether or hexane/ethyl acetate.[1][3][4]

  • Conduct small-scale solubility tests to identify the optimal solvent or solvent pair. The principle of "like dissolves like" can be a useful starting point.[3][5]

2. Dissolution:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimum amount of the chosen solvent to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring.[6] Continue to add small portions of the hot solvent until the solid completely dissolves.[7] Avoid adding an excess of solvent, as this will reduce the final yield.[2][5]

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[7]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[1]

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[1]

Troubleshooting Guide

Problem: No Crystals Form Upon Cooling
Possible Cause Solution Citation
Too much solvent was used. This is the most common reason for crystallization failure. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The tiny scratches provide a nucleation site for crystal growth.[5][9]
Add a "seed crystal" of the pure compound to the solution. This will act as a template for further crystallization.[5][9]
Insufficient cooling. Ensure the solution has cooled to room temperature before placing it in an ice bath for further cooling.[9]
Problem: The Compound "Oils Out"
Possible Cause Solution Citation
The solution is too concentrated, and the compound's melting point is below the temperature of the solution. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[1][8]
The cooling rate is too rapid. Insulate the flask to encourage slower cooling. This can be achieved by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.[9]
High concentration of impurities. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.[8]
Problem: Low Yield of Recrystallized Product
Possible Cause Solution Citation
Using an excessive amount of solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]
Washing crystals with warm or excessive solvent. Always use a minimal amount of ice-cold solvent to wash the collected crystals.[9]
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[7]
Problem: Crystals are Colored
Possible Cause Solution Citation
Colored impurities were not fully removed. Add activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[1]
Improper washing of crystals. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for recrystallization?

A1: Key properties include its solid form at room temperature and a melting point in the range of 41-45 °C.[10] Its solubility will increase with temperature in appropriate organic solvents, which is the fundamental principle of recrystallization.[1][2] The presence of the polar nitro group and the non-polar trifluoromethyl group suggests that a solvent of intermediate polarity or a mixed solvent system might be effective.[11]

Q2: What safety precautions should be taken when working with this compound and its derivatives?

A2: Similar to other nitrobenzaldehydes, these compounds should be handled with care. They can be irritants to the eyes, skin, and respiratory system.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The organic solvents used for recrystallization are often flammable and may have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Q3: How do I choose the best solvent for my specific this compound derivative?

A3: The best approach is to perform small-scale solubility tests. Place a small amount of your crude product into several test tubes and add a small amount of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2] Commonly used solvents for similar compounds that you could screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures like toluene/petroleum ether or hexane/ethyl acetate.[3][4][9]

Q4: My crystals formed too quickly as a fine powder. Is this a problem?

A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[12] Ideally, crystals should form slowly over a period of 5 to 20 minutes. If crystallization occurs too rapidly, try reheating the solution and adding a small amount of additional solvent to slightly decrease the saturation level. Then, allow the solution to cool more slowly.[12]

Q5: Can I reuse the filtrate (mother liquor) to recover more product?

A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the dissolved compound and then cooling the solution again. However, be aware that the purity of the second crop of crystals is generally lower than the first.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate cool_slowly Slow Cooling to Room Temp filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product Troubleshooting_Logic Troubleshooting Logic for Crystallization Failure start Cooled Solution, No Crystals Formed cause1 Too Much Solvent? start->cause1 action1 Evaporate Excess Solvent & Recool cause1->action1 Yes cause2 Supersaturated? cause1->cause2 No success Crystals Form action1->success action2a Scratch Inner Surface of Flask cause2->action2a Yes action2b Add a Seed Crystal cause2->action2b or action2a->success action2b->success

References

Preventing oxidation of 2-Nitro-4-(trifluoromethyl)benzaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-Nitro-4-(trifluoromethyl)benzaldehyde to its corresponding carboxylic acid during synthesis and handling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of aldehyde; presence of 2-Nitro-4-(trifluoromethyl)benzoic acid confirmed by analysis (e.g., NMR, LC-MS). Oxidation of the aldehyde by atmospheric oxygen. Aldehydes are susceptible to air oxidation, which can be accelerated by light and heat.1. Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon).[1] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heat, which can increase the rate of oxidation.
Product degrades during storage. Continued exposure to air and light.1. Proper Storage: Store the purified aldehyde in a tightly sealed container, under an inert atmosphere, and at low temperatures (refrigeration is recommended).[2][3] Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil. 2. Addition of Inhibitors: For long-term storage, consider adding a radical inhibitor like a small crystal of hydroquinone or Butylated Hydroxytoluene (BHT).[1]
Difficulty in removing the carboxylic acid impurity during purification. Inefficient extraction or washing steps.1. Base Wash: During the aqueous work-up, wash the organic layer containing the product with a mild inorganic base solution, such as 5% sodium bicarbonate or 10% sodium carbonate solution.[1] This will convert the carboxylic acid into its water-soluble salt, which will be extracted into the aqueous layer. 2. Multiple Extractions: Perform multiple washes with the base solution to ensure complete removal of the acidic impurity. Monitor the pH of the aqueous layer to confirm that it remains basic.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound consistently results in a significant amount of the carboxylic acid byproduct. How can I minimize this?

A1: The formation of 2-Nitro-4-(trifluoromethyl)benzoic acid is primarily due to the oxidation of the aldehyde. To minimize this, it is crucial to work under oxygen-free conditions. This includes using an inert atmosphere (Nitrogen or Argon) throughout the reaction and purification process.[1] Additionally, using freshly distilled or degassed solvents can significantly reduce the presence of dissolved oxygen. Maintaining strict temperature control as specified in your protocol is also vital, as higher temperatures can accelerate oxidation.

Q2: What is the best way to store purified this compound to prevent degradation?

A2: For optimal stability, the purified compound should be stored under an inert atmosphere in a tightly sealed container.[2][3] It is advisable to store it at a low temperature, such as in a refrigerator. To prevent light-induced degradation, use an amber glass vial or wrap the container with aluminum foil. For extended storage, adding a radical inhibitor like hydroquinone can be beneficial.[1]

Q3: I have a batch of this compound that is contaminated with the corresponding carboxylic acid. Can I repurify it?

A3: Yes, repurification is possible. A standard and effective method is to dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a mild aqueous base solution like 5% sodium bicarbonate.[1] The carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Repeat the washing step 2-3 times. Afterward, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q4: Are there any specific classes of reagents I should be cautious with to avoid unintentional oxidation of the aldehyde?

A4: Besides atmospheric oxygen, certain reagents can act as oxidizing agents. Be cautious with strong oxidizing agents that might be present as impurities in your starting materials or solvents. For instance, aged solvents like ethers can form peroxides, which are potent oxidizing agents. It is good practice to use freshly purified solvents. Also, some reaction conditions, especially at elevated temperatures or in the presence of certain metal catalysts, can promote oxidation if oxygen is not rigorously excluded.

Experimental Protocols

Protocol 1: Purification of this compound to Remove Carboxylic Acid Impurity

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., 10 mL of diethyl ether per gram of aldehyde).

  • Aqueous Wash with Base: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of the basic solution approximately equal to the volume of the organic layer.

  • Separation: Gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2 and 3) two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the purified this compound.

  • Verification: Confirm the purity of the product using an appropriate analytical technique (e.g., ¹H NMR, GC-MS, or TLC).

Visual Guides

Oxidation_Pathway Aldehyde This compound CarboxylicAcid 2-Nitro-4-(trifluoromethyl)benzoic Acid (Impurity) Aldehyde->CarboxylicAcid Oxidation Oxidant O₂ (Air), Light, Heat Oxidant->CarboxylicAcid

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Synthesis yields acid impurity Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Use_Inert Implement N₂ or Ar atmosphere Check_Atmosphere->Use_Inert No Check_Solvents Are solvents degassed? Check_Atmosphere->Check_Solvents Yes Use_Inert->Check_Solvents Degas_Solvents Degas solvents before use Check_Solvents->Degas_Solvents No Check_Purification Is purification effective? Check_Solvents->Check_Purification Yes Degas_Solvents->Check_Purification Base_Wash Wash with NaHCO₃ solution during work-up Check_Purification->Base_Wash No Success Pure Aldehyde Check_Purification->Success Yes Base_Wash->Success

Caption: Troubleshooting workflow for minimizing acid impurity.

References

Managing low reactivity of deactivated ring in 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitro-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of the deactivated aromatic ring in this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why are my electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on this compound failing or showing extremely low conversion?

A1: The aromatic ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[1][2][3] These groups inductively and/or by resonance pull electron density out of the benzene ring, making it a very poor nucleophile.[4][5][6] Consequently, the ring is less likely to attack incoming electrophiles, leading to very slow or non-existent reactions under standard EAS conditions.

G cluster_ring Deactivated Aromatic Ring cluster_groups Electron-Withdrawing Groups ring Benzene Ring Electron Density Greatly Reduced NO2 NO₂ (Nitro) NO2->ring:f0 Withdraws e⁻ CF3 CF₃ (Trifluoromethyl) CF3->ring:f0 Withdraws e⁻ EAS Electrophilic Aromatic Substitution (EAS) EAS->ring Fails or is very slow

Caption: Deactivation of the aromatic ring by electron-withdrawing groups.

Q2: If electrophilic substitution is not feasible, how can I introduce new substituents onto the aromatic ring?

A2: The most effective strategy is to leverage Nucleophilic Aromatic Substitution (SNAr) . The same electron-withdrawing groups that deactivate the ring for EAS strongly activate it for SNAr.[7][8] These groups stabilize the negative charge of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.[7][8] To perform an SNAr reaction, you typically need a good nucleophile and a leaving group (like a halogen) positioned ortho or para to the activating groups. If your starting material is this compound itself, you would first need to introduce a suitable leaving group.

Q3: I need to selectively reduce the nitro group to an amine without affecting the aldehyde. What conditions are recommended?

A3: Selective reduction of a nitro group in the presence of an aldehyde is a common challenge that can be addressed by choosing the right reagents. Catalytic hydrogenation with Pd/C is often too aggressive and can reduce the aldehyde.[9] Milder and more chemoselective methods are preferred.

ReagentTypical ConditionsSelectivity for -NO₂ vs. -CHOCommon Issues & Considerations
Tin(II) Chloride (SnCl₂) EtOH/HCl or Acetic Acid, reflux[10]HighWork-up can be difficult due to the formation of tin salts, requiring strongly basic conditions to liberate the amine.[10]
Iron (Fe) Powder Acetic Acid or NH₄Cl, reflux[9]HighA classic, cost-effective method. The reaction is heterogeneous and may require vigorous stirring.
Sodium Hydrosulfite (Na₂S₂O₄) Water/Ethanol, reflux[11]GoodA good alternative for substrates that are sensitive to acidic conditions.[9]
Catalytic Transfer Hydrogenation Raney Nickel, Hydrazine[11]Moderate to GoodMilder than direct hydrogenation with H₂ gas. Reaction temperature must be controlled to maintain selectivity.[11]

Q4: My Suzuki cross-coupling reaction using a derivative of this compound is giving low yields. How can I troubleshoot this?

A4: Low yields in Suzuki couplings with electron-deficient substrates can stem from several factors. The key is to ensure the catalytic cycle is functioning efficiently.[12][13] First, ensure your aryl halide (or triflate) derivative of this compound is pure. Then, follow the troubleshooting workflow below.

G start Low Suzuki Coupling Yield check_reagents Verify Purity of Aryl Halide & Boronic Acid/Ester start->check_reagents check_catalyst Is the Palladium Catalyst Active? check_reagents->check_catalyst use_fresh Use Fresh Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) check_catalyst->use_fresh No check_base Is the Base Strong Enough & Soluble? check_catalyst->check_base Yes use_fresh->check_base change_base Switch Base (e.g., Cs₂CO₃, K₃PO₄) check_base->change_base No check_conditions Are Conditions Anhydrous & Oxygen-Free? check_base->check_conditions Yes change_base->check_conditions degas_solvent Degas Solvent Thoroughly; Use Dry Glassware check_conditions->degas_solvent No optimize_ligand Screen Different Ligands (e.g., SPhos, XPhos) check_conditions->optimize_ligand Yes degas_solvent->optimize_ligand end Improved Yield optimize_ligand->end

Caption: Troubleshooting workflow for Suzuki cross-coupling reactions.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 2-Amino-4-(trifluoromethyl)benzaldehyde

This protocol uses tin(II) chloride, a reliable method for the chemoselective reduction of an aromatic nitro group in the presence of an aldehyde.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 equivalents)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully basify the mixture by adding NaOH solution until the pH is > 10. This will precipitate tin salts. Caution: Exothermic reaction.

    • Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product via flash column chromatography if necessary.

Protocol 2: Oxidation of this compound to 2-Nitro-4-(trifluoromethyl)benzoic Acid

This protocol uses potassium permanganate under basic conditions.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate (Na₂CO₃)

    • Sodium sulfite (Na₂SO₃)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

  • Procedure:

    • Dissolve this compound (1.0 eq) and sodium carbonate (1.5 eq) in water in a round-bottom flask.

    • Heat the solution to approximately 80-90°C.

    • In a separate beaker, prepare a solution of potassium permanganate (approx. 1.5-2.0 eq) in water.

    • Add the KMnO₄ solution portion-wise to the aldehyde solution, maintaining the temperature. The purple color should disappear after each addition, and a brown precipitate of MnO₂ will form.

    • After the addition is complete, continue heating for 1-2 hours or until TLC shows complete consumption of the starting material.

    • Cool the mixture to room temperature and quench the excess KMnO₄ by adding a small amount of sodium sulfite until the purple color is gone.

    • Filter off the manganese dioxide precipitate and wash it with a small amount of hot water.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired benzoic acid derivative.

General Troubleshooting Guide

When a reaction with this compound fails, it's crucial to distinguish between a chemical problem (inherent reactivity) and an experimental one.[14]

G start Reaction Failed or Low Yield q1 Was the correct reaction type chosen for a deactivated ring? start->q1 a1_yes Proceed to Experimental Checks q1->a1_yes Yes a1_no Reaction is EAS type. Consider SNAr or functional group modification instead. q1->a1_no No q2 Are all reagents pure and solvents anhydrous? a1_yes->q2 a2_yes Check Reaction Conditions q2->a2_yes Yes a2_no Purify starting materials. Use freshly distilled/dry solvents. q2->a2_no No q3 Were temperature and reaction time optimized? a2_yes->q3 a3_yes Consider alternative catalysts, reagents, or synthetic routes. q3->a3_yes Yes a3_no Systematically vary temperature and monitor reaction over time. q3->a3_no No

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 2-Nitro-4-(trifluoromethyl)benzaldehyde from their reaction products.

Troubleshooting Guide

Issue: Residual this compound Detected in the Final Product

This guide provides a systematic approach to troubleshooting the removal of the unreacted aromatic aldehyde, this compound. The primary recommended method is selective chemical extraction via sodium bisulfite adduct formation, a technique highly effective for separating aldehydes from other organic compounds.

Step 1: Initial Assessment - Is Sodium Bisulfite Extraction Feasible?

The most common and effective method for removing unreacted aldehydes is by forming a water-soluble bisulfite adduct.[1][2][3][4] This allows for the selective extraction of the aldehyde into an aqueous phase, leaving the desired product in the organic layer.

  • Question: Is your product stable to mildly acidic aqueous conditions?

    • Yes: Proceed to the detailed experimental protocol for sodium bisulfite extraction. This method is highly selective for aldehydes and is often successful where other methods like chromatography fail.[1][2]

    • No: If your product is sensitive to acid, consider alternative methods such as column chromatography or recrystallization. Proceed to Step 3.

Step 2: Implementing Sodium Bisulfite Extraction

Follow the detailed experimental protocol provided below. If the initial extraction does not completely remove the aldehyde, consider the following troubleshooting tips:

  • Increase the equivalents of sodium bisulfite: The reaction is stoichiometric. Ensure an excess of the bisulfite reagent is used.

  • Increase reaction time: While the reaction is often rapid, allowing the mixture to stir for a longer period (e.g., 1-2 hours) before extraction can improve adduct formation.

  • Use a co-solvent: If the reaction mixture has low solubility in the aqueous/organic biphasic system, adding a miscible organic solvent like methanol or THF can facilitate the reaction between the aldehyde and the bisulfite.[3][4]

Step 3: Alternative Purification Methods

If bisulfite extraction is not suitable or has failed, consider the following standard purification techniques:

  • Column Chromatography: This technique separates compounds based on their polarity.[5][6] Since aldehydes are moderately polar, it is often possible to separate them from less polar or more polar products.

    • Troubleshooting: If the aldehyde co-elutes with your product, try adjusting the solvent system polarity or consider a different stationary phase (e.g., alumina instead of silica gel).[7] Note that some aldehydes can decompose on silica gel.[8]

  • Recrystallization: This method is effective if there is a significant difference in the solubility of the unreacted aldehyde and your product in a particular solvent.[9] Experiment with different solvents to find one that selectively crystallizes your product while leaving the aldehyde in the mother liquor. For nitro-aromatic compounds, alcoholic solvents are often a good starting point for recrystallization.[10]

  • Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, distillation under reduced pressure can be an effective purification method.[11]

Frequently Asked Questions (FAQs)

Q1: Why is sodium bisulfite extraction the recommended first-line method for removing unreacted this compound?

A1: Sodium bisulfite reacts specifically with aldehydes to form a charged, water-soluble adduct.[2][3][4] This allows for a clean and efficient separation of the aldehyde from your desired product via liquid-liquid extraction. This method is often more effective and scalable than column chromatography, especially when the polarity of the aldehyde and product are similar.[2]

Q2: The bisulfite adduct has precipitated as a solid between the organic and aqueous layers. What should I do?

A2: For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers.[3] In this case, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct. The layers in the filtrate can then be separated.

Q3: Can I recover the this compound after it has been converted to the bisulfite adduct?

A3: Yes, the formation of the bisulfite adduct is reversible. By basifying the aqueous layer containing the adduct (e.g., with sodium hydroxide to a strongly basic pH), the free aldehyde can be regenerated and then extracted back into an organic solvent.[3]

Q4: My product is also an aldehyde. Can I use this method?

A4: No, the sodium bisulfite extraction method is not suitable if your desired product also contains an aldehyde functional group, as it will also react and be extracted into the aqueous layer. In this case, you will need to rely on other purification methods like chromatography or recrystallization based on differences in other physical properties.

Q5: Are there any safety concerns with the sodium bisulfite extraction protocol?

A5: Yes. Sodium bisulfite can generate sulfur dioxide gas, which is a respiratory irritant. Therefore, this procedure should always be carried out in a well-ventilated fume hood.[2]

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄F₃NO₃[SCBT]
Molecular Weight 219.12 g/mol [Sigma-Aldrich]
Appearance Light yellow to brown solid[ChemicalBook]
Melting Point 41-45 °C[Sigma-Aldrich]
Boiling Point 273.8 °C at 760 mmHg[BOC Sciences]

Experimental Protocols

Protocol: Removal of Unreacted this compound using Sodium Bisulfite Extraction

This protocol is designed for the selective removal of the aromatic aldehyde from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.

  • Bisulfite Addition: Add an equal volume of a saturated aqueous solution of sodium bisulfite to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct, and the organic layer (top) will contain your purified product.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Removal_of_Unreacted_Aldehyde start Crude Product Mixture (Product + Unreacted Aldehyde) check_stability Is the product stable to mild aqueous acid? start->check_stability bisulfite_extraction Perform Sodium Bisulfite Aqueous Extraction check_stability->bisulfite_extraction Yes alternative_methods Consider Alternative Methods check_stability->alternative_methods No check_purity1 Check Purity (e.g., TLC, NMR) bisulfite_extraction->check_purity1 product_pure Product is Pure check_purity1->product_pure Yes troubleshoot_bisulfite Troubleshoot Bisulfite Extraction: - Increase NaHSO3 equivalents - Increase reaction time - Add co-solvent (MeOH/THF) check_purity1->troubleshoot_bisulfite No troubleshoot_bisulfite->bisulfite_extraction column_chromatography Column Chromatography alternative_methods->column_chromatography recrystallization Recrystallization alternative_methods->recrystallization distillation Distillation (if applicable) alternative_methods->distillation check_purity2 Check Purity column_chromatography->check_purity2 recrystallization->check_purity2 distillation->check_purity2 check_purity2->product_pure

Caption: Decision workflow for removing unreacted aldehyde.

References

Stability issues of 2-Nitro-4-(trifluoromethyl)benzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Nitro-4-(trifluoromethyl)benzaldehyde in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is its susceptibility to oxidation, leading to the formation of 2-Nitro-4-(trifluoromethyl)benzoic acid. This process can be influenced by the choice of solvent, presence of oxygen, exposure to light, and elevated temperatures. The aldehyde functional group is prone to oxidation, a common degradation pathway for many benzaldehyde derivatives.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, aprotic solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are generally suitable. For long-term storage in solution, it is advisable to use a high-purity, dry, aprotic solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light. Protic solvents like methanol and ethanol may participate in reactions over time, and the presence of water can facilitate oxidation.

Q3: How does light exposure affect the stability of this compound?

A3: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially accelerate the degradation of this compound. It is strongly recommended to store solutions in amber vials or otherwise protected from light to minimize this risk.

Q4: Can I expect stability issues when using this compound in common analytical techniques like HPLC and NMR?

A4: In typical HPLC mobile phases (e.g., acetonitrile/water mixtures), the compound is generally stable for the duration of the analysis. However, prolonged storage in the autosampler at room temperature is not recommended. For NMR studies, deuterated aprotic solvents like DMSO-d6, acetonitrile-d3, or acetone-d6 are preferred. While the compound is generally stable during the timescale of a typical NMR experiment, it's good practice to prepare samples fresh.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation product is 2-Nitro-4-(trifluoromethyl)benzoic acid, formed through the oxidation of the aldehyde group. Other minor degradation products could potentially form under specific stress conditions, but the carboxylic acid is the most commonly observed impurity for similar benzaldehyde compounds.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the stock solution.1. Prepare fresh stock solutions of this compound for each set of experiments. 2. Store stock solutions in small, single-use aliquots under an inert atmosphere at -20°C or below. 3. Perform a quick purity check of the stock solution using HPLC or NMR before use.
Appearance of a new peak in HPLC chromatogram during a time-course experiment. The new peak is likely a degradation product, probably 2-Nitro-4-(trifluoromethyl)benzoic acid.1. Co-inject your sample with a standard of 2-Nitro-4-(trifluoromethyl)benzoic acid to confirm the identity of the new peak. 2. If a standard is unavailable, collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm its molecular weight.
Low assay value for a freshly prepared solution. The solid starting material may have degraded, or there was an error in weighing or dilution.1. Check the purity of the solid this compound using a suitable analytical method (e.g., HPLC, NMR). 2. Verify the calibration of the balance used for weighing. 3. Double-check all dilution calculations and ensure accurate pipetting.
Solution turns a faint yellow color over time. This could be an indication of degradation, as some degradation products of nitroaromatic compounds are colored.1. Analyze the solution by HPLC-UV/Vis to check for the appearance of new peaks and changes in the UV-Vis spectrum. 2. If degradation is confirmed, discard the solution and prepare a fresh one, ensuring proper storage conditions (inert atmosphere, low temperature, protection from light).

Hypothetical Stability Data in Common Solvents

The following table provides a hypothetical summary of the stability of this compound in different solvents based on the known reactivity of similar compounds. This data is illustrative and should be confirmed by experimental studies.

Solvent Storage Condition Predicted Stability (t½) Primary Degradation Product
AcetonitrileRoom Temp, Ambient LightWeeks to Months2-Nitro-4-(trifluoromethyl)benzoic acid
DMSORoom Temp, Ambient LightMonths2-Nitro-4-(trifluoromethyl)benzoic acid
MethanolRoom Temp, Ambient LightDays to Weeks2-Nitro-4-(trifluoromethyl)benzoic acid
Water (buffered, pH 7)Room Temp, Ambient LightDays2-Nitro-4-(trifluoromethyl)benzoic acid

Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours. Dissolve in acetonitrile and dilute with mobile phase.

  • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Analysis:

  • Analyze the stressed samples and an unstressed control sample.

  • Compare the chromatograms to identify degradation peaks.

  • Calculate the percentage degradation.

Protocol 2: Quantitative NMR (qNMR) for Stability Assessment

This protocol describes the use of qNMR to quantify the amount of this compound remaining in a solution over time.

1. Sample Preparation:

  • Prepare a solution of this compound (approx. 5 mg/mL) in a deuterated solvent (e.g., DMSO-d6).

  • Add a known amount of a stable internal standard (e.g., maleic acid) that has a resonance peak that does not overlap with the analyte peaks.

2. NMR Data Acquisition:

  • Acquire a proton NMR spectrum immediately after preparation (t=0).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Store the NMR tube under the desired test conditions (e.g., specific temperature and light exposure).

  • Acquire subsequent spectra at various time points.

3. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The concentration of the analyte at each time point can be calculated relative to the stable internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data degradation_pathway reactant This compound product 2-Nitro-4-(trifluoromethyl)benzoic acid reactant->product Oxidation (e.g., O₂, light, heat)

Product decomposition in 2-Nitro-4-(trifluoromethyl)benzaldehyde workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup and purification of 2-Nitro-4-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during workup?

A1: The primary decomposition pathway of concern is the Cannizzaro reaction, which occurs under basic conditions. Since this compound lacks α-hydrogens, it is susceptible to disproportionation in the presence of a strong base, yielding the corresponding alcohol (2-Nitro-4-(trifluoromethyl)benzyl alcohol) and carboxylic acid (2-Nitro-4-(trifluoromethyl)benzoic acid). Additionally, prolonged exposure to harsh acidic or basic conditions may lead to hydrolysis or other side reactions, although the trifluoromethyl group is generally stable.

Q2: My crude product appears as a dark oil or tar-like substance. What could be the cause?

A2: The formation of dark, oily residues or tars can be attributed to several factors, including the formation of polymeric byproducts, especially at elevated temperatures. Inadequate temperature control during the reaction or workup can promote such side reactions. The presence of unreacted starting materials or impurities can also contribute to this issue.

Q3: Is this compound stable in aqueous solutions during workup?

A3: The compound exhibits some stability in aqueous media, particularly under neutral or slightly acidic conditions. For instance, its conversion to 2-nitro-4-trifluoromethylbenzaldehyde oxime is carried out in water.[1] However, prolonged contact with water, especially at elevated temperatures or extremes of pH, should be avoided to minimize the risk of hydrolysis and other decomposition reactions.

Q4: What are the expected impurities in a crude sample of this compound?

A4: Depending on the synthetic route, common impurities may include positional isomers (e.g., 3-nitro-4-(trifluoromethyl)benzaldehyde), the corresponding benzoic acid from over-oxidation (2-Nitro-4-(trifluoromethyl)benzoic acid), and unreacted starting materials. If the synthesis involves the oxidation of 2-nitro-4-(trifluoromethyl)toluene, residual starting material may be present.

Troubleshooting Guides

Issue 1: Low Product Yield After Workup
Potential Cause Suggested Solution
Product Decomposition during Basic Wash Avoid using strong bases like sodium hydroxide for washes. Use a milder base such as a saturated sodium bicarbonate solution or a cold, dilute (e.g., 2%) sodium carbonate solution to neutralize and remove acidic impurities.
Product Loss during Extraction Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Check the pH of the aqueous layer before extraction to ensure the product is in its neutral form.
Emulsion Formation To break emulsions, add brine (saturated NaCl solution) to the separatory funnel and gently swirl. In some cases, filtering the emulsion through a pad of Celite can be effective.
Incomplete Reaction Monitor the reaction progress using TLC or another suitable analytical technique to ensure it has gone to completion before initiating the workup.
Issue 2: Product Decomposition during Purification by Column Chromatography
Potential Cause Suggested Solution
Acetal/Hemiacetal Formation on Silica Gel The slightly acidic nature of silica gel can catalyze the formation of acetals or hemiacetals if an alcohol is used as a co-eluent. Avoid using alcohol-based solvent systems. A common eluent system is a gradient of ethyl acetate in hexanes.
Acid-Catalyzed Decomposition If the product is sensitive to the acidity of standard silica gel, use deactivated silica. This can be prepared by treating the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%), followed by flushing with the column eluent.
Streaking or Poor Separation on TLC/Column The presence of acidic impurities can cause streaking. Ensure the crude product is thoroughly washed to remove acids before chromatography. If streaking persists, consider the use of deactivated silica.

Experimental Protocols

General Aqueous Workup Protocol

This protocol is a general guideline and may require optimization based on the specific reaction conditions.

  • Quenching: Cool the reaction mixture to room temperature or below (an ice bath is recommended). Slowly pour the reaction mixture into a beaker containing chipped ice or cold water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to remove acidic byproducts). Perform this wash carefully, venting the separatory funnel frequently to release any evolved CO2.

    • Water.

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Column Chromatography Purification Protocol
  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If the product shows sensitivity to acid, prepare deactivated silica gel.

  • Eluent System: Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. A typical Rf value for the product on TLC should be around 0.2-0.3 for good separation.

  • Column Packing: Pack the column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, remove the solvent, and dry-load the powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for separating closely related impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Decomposition_Pathway cluster_cannizzaro Cannizzaro Reaction 2-Nitro-4-(trifluoromethyl)benzaldehyde_1 This compound 2-Nitro-4-(trifluoromethyl)benzaldehyde_2 This compound Products 2-Nitro-4-(trifluoromethyl)benzaldehyde_1->Products 2-Nitro-4-(trifluoromethyl)benzaldehyde_2->Products Alcohol 2-Nitro-4-(trifluoromethyl)benzyl alcohol Products->Alcohol Reduction Carboxylic_Acid 2-Nitro-4-(trifluoromethyl)benzoic acid Products->Carboxylic_Acid Oxidation Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification A Crude Reaction Mixture B Quench with Ice/Water A->B C Extract with Organic Solvent B->C D Wash with NaHCO3(aq) C->D E Wash with Brine D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

References

Validation & Comparative

A Comparative Analysis of Aldehyde Reactivity: 2-Nitro-4-(trifluoromethyl)benzaldehyde vs. 4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Electrophilic Partner in Nucleophilic Addition Reactions.

In the realm of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the reactivity of substituted benzaldehydes is a critical parameter influencing reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of two highly activated benzaldehydes: 2-Nitro-4-(trifluoromethyl)benzaldehyde and 4-nitrobenzaldehyde. The analysis is grounded in the electronic effects of their respective substituents and supported by available experimental data for analogous reactions.

Theoretical Framework: Unpacking Electron-Withdrawing Effects

The reactivity of the aldehyde functional group in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl group and through resonance effects. This increased partial positive charge on the carbonyl carbon makes it a more susceptible target for nucleophiles.

4-Nitrobenzaldehyde possesses a single, potent electron-withdrawing nitro group (-NO₂) at the para position. The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), significantly activating the aldehyde for nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]

This compound features two powerful electron-withdrawing groups. The para-trifluoromethyl group (-CF₃) is a strong inductively withdrawing group (-I). The ortho-nitro group (-NO₂) contributes both strong inductive and resonance (-M) withdrawing effects. The cumulative effect of these two groups is expected to render the carbonyl carbon of this compound substantially more electrophilic than that of 4-nitrobenzaldehyde.

To quantify and compare the electron-withdrawing strength of these substituents, Hammett constants (σ) are a valuable tool. A more positive Hammett constant signifies a stronger electron-withdrawing ability.

SubstituentPositionHammett Constant (σ)
Nitro (-NO₂)para0.78
Trifluoromethyl (-CF₃)para0.54

Table 1: Hammett constants for para-substituted nitro and trifluoromethyl groups.

The higher Hammett constant for the para-nitro group (σₚ = 0.78) compared to the para-trifluoromethyl group (σₚ = 0.54) indicates that the nitro group is a more potent electron-withdrawing substituent. Consequently, for a monosubstituted benzaldehyde, a para-nitro group would confer greater reactivity towards nucleophiles than a para-trifluoromethyl group. In this compound, the additive electronic effects of both an ortho-nitro and a para-trifluoromethyl group are anticipated to result in a significantly higher reactivity than 4-nitrobenzaldehyde.

Comparative Performance in Key Nucleophilic Addition Reactions

While direct comparative experimental data for this compound is limited in the available literature, we can extrapolate its expected performance based on the established principles of electronic effects and the known reactivity of 4-nitrobenzaldehyde in several common C-C bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Aldehydes with strong electron-withdrawing groups generally exhibit enhanced reactivity.

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference/Notes
4-NitrobenzaldehydeMalononitrileAmmonium AcetateEthanol~95%High yields are consistently reported for this reaction.
This compoundMalononitrileAmmonium AcetateEthanol>95% (Est.)Estimated: Due to the enhanced electrophilicity from two EWGs, a higher or at least comparable yield to 4-nitrobenzaldehyde is expected.

Table 2: Comparative yields in the Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction, a versatile method for alkene synthesis, is also accelerated by electron-withdrawing substituents on the benzaldehyde, which favor the initial nucleophilic attack of the phosphorus ylide.

AldehydeWittig Reagent (Stabilized Ylide)BaseSolventYield (%)Reference/Notes
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneN/ADCMHighGenerally proceeds in high yield due to the activated aldehyde.
This compound(Carbethoxymethylene)triphenylphosphoraneN/ADCMVery High (Est.)Estimated: The significantly increased electrophilicity is expected to lead to a very high yield, potentially exceeding that of 4-nitrobenzaldehyde under identical conditions.

Table 3: Comparative yields in the Wittig Reaction.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Aldehydes with stronger electron-withdrawing groups are more susceptible to this initial attack.

AldehydeBase (Conc.)ProductsReactivity
4-NitrobenzaldehydeNaOH4-Nitrobenzyl alcohol and 4-Nitrobenzoic acidReadily undergoes the Cannizzaro reaction due to the presence of the electron-withdrawing nitro group.
This compoundNaOH2-Nitro-4-(trifluoromethyl)benzyl alcohol and 2-Nitro-4-(trifluoromethyl)benzoic acidPredicted: Expected to be highly reactive in the Cannizzaro reaction, likely proceeding at a faster rate than 4-nitrobenzaldehyde due to the cumulative electron-withdrawing effects of both substituents.

Table 4: Reactivity in the Cannizzaro Reaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

General Protocol for Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add ammonium acetate (0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the corresponding benzylidenemalononitrile.

General Protocol for Wittig Reaction

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dichloromethane (5 mL).

  • Add the ylide solution to the aldehyde solution dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the alkene.

General Protocol for Cannizzaro Reaction

Materials:

  • Substituted benzaldehyde (2.0 mmol)

  • 50% aqueous Sodium Hydroxide (NaOH) solution (5 mL)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a flask, vigorously stir the substituted benzaldehyde (2.0 mmol) with a 50% aqueous NaOH solution (5 mL) at room temperature. The reaction is often exothermic.

  • Continue stirring until the aldehyde is no longer visible (can take several hours to overnight).

  • Extract the reaction mixture with diethyl ether to separate the alcohol product. The carboxylate salt will remain in the aqueous layer.

  • Wash the ether layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude alcohol.

  • Acidify the aqueous layer with concentrated HCl until acidic, which will precipitate the carboxylic acid.

  • Collect the precipitated acid by vacuum filtration and wash with cold water.

  • Purify both the alcohol and the carboxylic acid by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Alkoxide Alkoxide Aldehyde->Alkoxide Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base_Catalyst Base Catalyst (e.g., NH4OAc) Carbanion->Alkoxide Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Product Alkoxide->Unsaturated_Product Dehydration

Caption: Knoevenagel Condensation Workflow.

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Wittig Reaction Mechanism.

Cannizzaro_Reaction Aldehyde_1 Aldehyde (Molecule 1) Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_1->Tetrahedral_Intermediate Hydroxide Hydroxide (OH-) Hydroxide->Tetrahedral_Intermediate Nucleophilic Attack Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate Hydride Transfer Alkoxide Alkoxide Tetrahedral_Intermediate->Alkoxide to Aldehyde 2 Aldehyde_2 Aldehyde (Molecule 2) Proton_Transfer Proton Transfer Carboxylate->Proton_Transfer Alkoxide->Proton_Transfer Carboxylic_Acid Carboxylic Acid Proton_Transfer->Carboxylic_Acid Alcohol Alcohol Proton_Transfer->Alcohol

Caption: Cannizzaro Reaction Pathway.

Conclusion

Based on a thorough analysis of the electronic properties of the substituents, This compound is predicted to be significantly more reactive towards nucleophilic attack than 4-nitrobenzaldehyde. The presence of two potent electron-withdrawing groups, the ortho-nitro and para-trifluoromethyl substituents, synergistically enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is expected to translate into faster reaction rates and potentially higher yields in a variety of nucleophilic addition reactions, including the Knoevenagel condensation, Wittig reaction, and Cannizzaro reaction.

For researchers and drug development professionals seeking to employ a highly activated benzaldehyde in their synthetic routes, this compound represents a compelling, albeit more complex, alternative to 4-nitrobenzaldehyde. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric tolerance of the reaction, and cost considerations. The provided experimental protocols offer a foundation for the practical application and further comparative study of these valuable synthetic building blocks.

References

A Comparative Analysis of 2-Nitro-4-(trifluoromethyl)benzaldehyde and its Isomers in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of building blocks is paramount. Benzaldehydes substituted with trifluoromethyl groups are a critical class of reagents, prized for the unique properties the trifluoromethyl moiety imparts to target molecules, such as enhanced metabolic stability and binding affinity. Among these, 2-Nitro-4-(trifluoromethyl)benzaldehyde presents a distinct reactivity profile due to the presence of two potent electron-withdrawing groups. This guide provides an objective comparison of this compound with other trifluoromethylated benzaldehydes, supported by experimental data, to inform synthetic strategy and drug design.

Physicochemical Properties: A Side-by-Side Comparison

The position of the trifluoromethyl and nitro groups on the benzaldehyde ring significantly influences the physical properties of the molecule. This compound is a solid at room temperature, which can be an advantage in handling and weighing for reactions, whereas its non-nitrated counterparts are typically liquids.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound109466-87-7C₈H₄F₃NO₃219.1241-45Not specified
2-(Trifluoromethyl)benzaldehyde447-01-8C₈H₅F₃O174.12Not specified58-59 / 10 mmHg
3-(Trifluoromethyl)benzaldehyde454-89-7C₈H₅F₃O174.12Not specified66-67 / 13 mmHg
4-(Trifluoromethyl)benzaldehyde455-19-6C₈H₅F₃O174.121-264 / 12 torr

Comparative Reactivity in Schiff Base Formation

The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of its reactivity towards nucleophiles. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, thus increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity. This effect is evident in condensation reactions, such as the formation of Schiff bases.

A comparative study on the synthesis of chiral Schiff base ligands from nitrobenzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane provides insight into the relative reactivity of the non-trifluoromethylated nitro-isomers.[1] While this study does not include trifluoromethylated analogs, the high yields obtained for all three isomers suggest that the aldehyde functional group is highly activated by the nitro group, regardless of its position.

ReactantProduct Yield (%)
2-Nitrobenzaldehyde76.4
3-Nitrobenzaldehyde94.4
4-Nitrobenzaldehyde74.5

Data from the synthesis of chiral nitrobenzaldehyde/Schiff base ligands.[1]

The presence of an additional electron-withdrawing trifluoromethyl group in this compound is expected to further enhance the electrophilicity of the carbonyl group, potentially leading to even faster reaction rates and higher yields in similar condensation reactions compared to its non-nitrated trifluoromethylated isomers.

Applications in the Synthesis of Bioactive Molecules

The unique electronic properties of this compound make it a valuable precursor in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The nitro group can be readily reduced to an amine, which can then participate in further coupling reactions to build the core structures of these inhibitors.

Role in Kinase Inhibitor Synthesis

Derivatives of 2-nitro-4-(trifluoromethyl)aniline, which can be synthesized from the corresponding benzaldehyde, are key intermediates in the creation of potent kinase inhibitors. For instance, compounds with a nitro and a benzyl trifluoromethyl moiety are utilized in the synthesis of ponatinib-based PROTACs, which are designed to target and degrade specific proteins implicated in cancer.[2] Furthermore, the structural motif of a substituted pyrimidine, often found in Aurora kinase inhibitors, can be constructed using precursors derived from nitrated and fluorinated benzaldehydes.[3]

The general synthetic approach often involves the initial reaction of the aldehyde, followed by modification of the nitro group, as illustrated in the workflow below.

G cluster_synthesis General Synthetic Pathway A This compound B Condensation Reaction (e.g., Schiff Base Formation) A->B C Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Coupling Reactions E->F G Final Kinase Inhibitor F->G

Synthetic workflow for kinase inhibitors.
Modulation of the p53 Signaling Pathway

Nitroaromatic compounds have been shown to induce apoptosis through both p53-dependent and p53-independent signaling pathways.[4] The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage.[5][] The introduction of a nitro-containing compound can lead to an accumulation of p53, which in turn can trigger a cascade of events leading to programmed cell death. This makes compounds derived from this compound potential candidates for investigation as modulators of the p53 pathway in cancer research.

G cluster_pathway p53-Mediated Apoptosis stress Cellular Stress (e.g., Nitroaromatic Compound) p53 p53 Accumulation and Activation stress->p53 mdm2 MDM2 p53->mdm2 Activates apoptosis Apoptosis p53->apoptosis Induces mdm2->p53 Inhibits

Simplified p53 signaling pathway.

Experimental Protocols

General Procedure for Schiff Base Formation

This protocol provides a general method for the condensation reaction between a benzaldehyde derivative and a primary amine to form a Schiff base.[7][8]

Materials:

  • Substituted benzaldehyde (1.0 eq.)

  • Primary amine (1.0 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde in a minimal amount of absolute ethanol.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, collect it by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The presence of both a nitro and a trifluoromethyl group significantly enhances the electrophilicity of the aldehyde, making it particularly suitable for condensation reactions and the synthesis of complex heterocyclic structures. Its utility as a precursor for kinase inhibitors and its potential to modulate critical signaling pathways like p53 highlight its importance for researchers in drug discovery. When compared to other trifluoromethylated benzaldehydes, the added nitro group in the 2-position offers a unique combination of reactivity and a functional handle for further synthetic transformations, making it a valuable tool for the development of novel therapeutics.

References

Comparative Biological Activities of 2-Nitro-4-(trifluoromethyl)benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is ongoing. Benzaldehyde derivatives, a versatile class of organic compounds, have garnered significant attention for their wide spectrum of biological activities. This guide provides a comparative analysis of the potential anticancer, antimicrobial, and anti-inflammatory properties of derivatives of 2-Nitro-4-(trifluoromethyl)benzaldehyde. While direct experimental data for this specific scaffold is emerging, this document compiles and compares quantitative data from structurally related compounds to provide a predictive overview and guide future research.

The unique substitution pattern of this compound, featuring both a nitro group and a trifluoromethyl moiety, suggests a strong potential for potent biological activity. The electron-withdrawing nature of these groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will explore the biological activities of common derivatives such as Schiff bases, thiosemicarbazones, and hydrazones, drawing comparisons from analogues to highlight structure-activity relationships.

Anticancer Activity: A Look at Cytotoxicity

Derivatives of nitro- and trifluoromethyl-substituted benzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative Schiff base and thiosemicarbazone derivatives of structurally similar benzaldehydes against common cancer cell lines, as determined by the MTT assay.

Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Structurally Related Benzaldehyde Derivatives

Derivative TypeAnalogue CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Schiff Base4-Nitrobenzaldehyde-derived Schiff BaseTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL--
Thiosemicarbazone4-chlorobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)0.7 µg/mLDoxorubicin0.6 µg/mL
Thiosemicarbazone4-bromobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)0.9 µg/mLDoxorubicin0.6 µg/mL
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl) derivativeC32 (Melanoma)24.4--
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl) derivativeA375 (Melanoma)25.4--

Note: Data presented is for structurally related compounds and serves as a predictive comparison for this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of Schiff bases and thiosemicarbazones derived from substituted benzaldehydes is well-documented. The presence of the azomethine group (-C=N-) in Schiff bases and the thione group (-C=S) in thiosemicarbazones are often crucial for their activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for analogous compounds against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Structurally Related Benzaldehyde Derivatives

Derivative TypeAnalogue CompoundMicroorganismMIC (µg/mL)
Schiff Base4-Nitrobenzaldehyde-derived Schiff BaseEscherichia coli250
Schiff Base4-Nitrobenzaldehyde-derived Schiff BaseStaphylococcus aureus62.5
Schiff Base4-Nitrobenzaldehyde-derived Schiff BaseCandida albicans125
Thiosemicarbazone3-nitrobenzaldehyde thiosemicarbazoneStaphylococcus aureus>100
Thiosemicarbazone3-nitrobenzaldehyde thiosemicarbazoneEscherichia coli>100
Metal Complex (Co)3-nitrobenzaldehyde thiosemicarbazone complexStaphylococcus aureus13-18 (active)
Metal Complex (Ni)3-nitrobenzaldehyde thiosemicarbazone complexEscherichia coli13-18 (active)

Note: Data presented is for structurally related compounds and serves as a predictive comparison for this compound derivatives. Activity ranges for metal complexes are based on zone of inhibition categories.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. A common mechanism involves the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are also implicated.

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Benzaldehyde Derivatives

Derivative TypeBiological EffectModel SystemKey Findings
Benzaldehyde DerivativeInhibition of Nitric Oxide (NO) productionLPS-stimulated RAW264.7 macrophagesPotent inhibition of NO release.
Benzaldehyde DerivativeSuppression of pro-inflammatory cytokinesLPS-stimulated RAW264.7 macrophagesReduction in TNF-α, IL-1β, and IL-6 levels.
Benzaldehyde DerivativeInhibition of MAPK signalingRAW264.7 cellsDecreased phosphorylation of ERK, JNK, and p38.

Note: This table summarizes the observed effects of related benzaldehyde derivatives and suggests potential activities for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate the design and execution of experiments for the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to determine the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualizing Molecular Pathways and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding cell_treatment Treat Cells with Derivatives cell_seeding->cell_treatment compound_prep Compound Preparation compound_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_antimicrobial prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Inhibition Zones incubation->measure_zones analyze_data Determine MIC measure_zones->analyze_data

Caption: Workflow for the agar well diffusion antimicrobial assay.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription NO Nitric Oxide (NO) inflammatory_genes->NO iNOS leads to Derivatives 2-Nitro-4-(trifluoromethyl) benzaldehyde Derivatives Derivatives->IKK Inhibition Derivatives->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Comparative Antimicrobial Activity of Compounds Derived from 2-Nitro-4-(trifluoromethyl)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the antimicrobial properties of novel compounds synthesized from the versatile starting material, 2-Nitro-4-(trifluoromethyl)benzaldehyde. Due to a notable gap in currently available public research, this document serves as a template, outlining the necessary data presentation, experimental protocols, and visualizations required for a comprehensive evaluation once experimental data is obtained.

While specific antimicrobial screening data for compounds directly synthesized from this compound is not extensively available in the current body of scientific literature, the structural motifs of a nitro group and a trifluoromethyl group on a benzene ring are present in many compounds exhibiting significant biological activity. The electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the electronic properties of synthesized derivatives, potentially enhancing their interaction with microbial targets. This guide is intended to structure future research and present findings in a clear, comparative, and standardized format.

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison of the antimicrobial efficacy of newly synthesized compounds, it is essential to present quantitative data in a structured tabular format. The following tables are provided as templates for organizing experimental results, such as Minimum Inhibitory Concentration (MIC) values, which are crucial for evaluating and comparing the potency of different derivatives.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Compounds Derived from this compound

Compound IDDerivative ClassStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Standard Ciprofloxacin[Insert Value][Insert Value][Insert Value][Insert Value]
Compound 1 e.g., Schiff Base[Insert Value][Insert Value][Insert Value][Insert Value]
Compound 2 e.g., Hydrazone[Insert Value][Insert Value][Insert Value][Insert Value]
Compound 3 e.g., Chalcone[Insert Value][Insert Value][Insert Value][Insert Value]
Compound 4 e.g., Pyrimidine[Insert Value][Insert Value][Insert Value][Insert Value]
Compound 5 e.g., Oxadiazole[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Compounds Derived from this compound

Compound IDDerivative ClassCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
Standard Fluconazole[Insert Value][Insert Value]
Compound 1 e.g., Schiff Base[Insert Value][Insert Value]
Compound 2 e.g., Hydrazone[Insert Value][Insert Value]
Compound 3 e.g., Chalcone[Insert Value][Insert Value]
Compound 4 e.g., Pyrimidine[Insert Value][Insert Value]
Compound 5 e.g., Oxadiazole[Insert Value][Insert Value]

Experimental Protocols

Accurate and reproducible experimental protocols are the cornerstone of reliable scientific data. The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Protocol: Broth Microdilution Method for MIC Determination

This method is a widely accepted and standardized technique for determining the quantitative antimicrobial susceptibility of a compound.

1. Materials and Reagents:

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (optional, for viability indication)

2. Preparation of Compounds and Controls:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plates to achieve a range of test concentrations.

3. Preparation of Inoculum:

  • Bacteria: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.

  • Alternatively, a viability indicator like resazurin can be added to the wells after incubation. A color change from blue to pink indicates cell viability. The MIC is the lowest concentration where the blue color is retained.

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for illustrating complex processes and relationships. The following examples, created using Graphviz (DOT language), demonstrate how to visualize a synthesis and screening workflow and a logical diagram for structure-activity relationship (SAR) analysis.

Synthesis_and_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start This compound Reaction Reaction with various amines/ketones/etc. Start->Reaction Starting Material Derivatives Synthesized Derivatives (e.g., Schiff Bases, Chalcones) Reaction->Derivatives Yields MIC Broth Microdilution Assay (MIC Determination) Derivatives->MIC Test Compounds Data Quantitative Data (MIC Values) MIC->Data Results Comparison Comparative Analysis Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for the synthesis and antimicrobial screening of compounds.

SAR_Analysis cluster_derivatives Derivative Classes cluster_activity Antimicrobial Activity Core Core Scaffold (2-Nitro-4-(trifluoromethyl)phenyl) SchiffBase Schiff Bases (-CH=N-R) Core->SchiffBase forms Hydrazone Hydrazones (-CH=N-NH-R) Core->Hydrazone forms Chalcone Chalcones (-CH=CH-CO-R) Core->Chalcone forms High High Activity (Low MIC) SchiffBase->High if R = electron-donating group? Moderate Moderate Activity Hydrazone->Moderate if R = bulky group? Low Low/No Activity (High MIC) Chalcone->Low if R = heterocyclic ring?

Caption: Logical diagram for Structure-Activity Relationship (SAR) analysis.

This guide provides the necessary framework to conduct and present a thorough comparative analysis of the antimicrobial activity of compounds synthesized from this compound. By adhering to these structured formats for data presentation and experimental protocols, researchers can contribute valuable and comparable data to the scientific community, paving the way for the development of new and effective antimicrobial agents.

Confirming the Structure of 2-Nitro-4-(trifluoromethyl)benzaldehyde Products by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis for confirming the structure of key products derived from 2-Nitro-4-(trifluoromethyl)benzaldehyde using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of the expected 13C NMR chemical shifts for the starting material and its primary oxidation and reduction products, supported by experimental protocols and a discussion of alternative analytical methods.

This compound is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the nitro and aldehyde functional groups.[1] The trifluoromethyl group further influences the electronic properties of the aromatic ring, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. Common transformations of this molecule involve the oxidation of the aldehyde to a carboxylic acid and the reduction of the nitro group to an amine. Verifying the success of these reactions and the purity of the resulting products is a critical step in any synthetic workflow. 13C NMR spectroscopy offers a powerful, non-destructive method for this purpose by providing a unique fingerprint of the carbon skeleton of a molecule.

Comparison of 13C NMR Chemical Shifts

The transformation of this compound into its corresponding benzoic acid or aniline derivative results in predictable changes in the 13C NMR spectrum. The electron-withdrawing or -donating nature of the functional groups directly influences the chemical environment of the carbon atoms in the benzene ring and the carbonyl/carboxyl carbon. The following table summarizes the expected 13C NMR chemical shifts for the starting material and its key products. The assignments are based on established substituent effects on aromatic systems.

Carbon AtomThis compound (Predicted, ppm)2-Nitro-4-(trifluoromethyl)benzoic acid (Predicted, ppm)2-Amino-4-(trifluoromethyl)benzaldehyde (Predicted, ppm)
C=O ~189~165~190
C-CF₃ ~135 (q)~136 (q)~133 (q)
C-NO₂/NH₂ ~150~151~148
C-CHO/COOH ~133~128~118
Aromatic CH 125-132126-134115-130
CF₃ ~123 (q)~123 (q)~124 (q)

(Note: Predicted chemical shifts are based on analogous compounds and substituent effects. 'q' denotes a quartet due to coupling with fluorine atoms.)

Key Observations for Structural Confirmation:

  • Oxidation to Benzoic Acid: The most significant change is the upfield shift of the carbonyl carbon signal from the aldehyde region (~189 ppm) to the carboxylic acid region (~165 ppm). The aromatic carbon attached to the new carboxyl group (C-COOH) will also experience a slight shift.

  • Reduction to Aniline: The conversion of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) causes a notable upfield shift for the carbon atom it is attached to (C-NH₂) and the other ortho and para carbons in the ring due to increased electron density. The aldehyde carbon (C=O) is expected to show a minimal shift.

Alternative Analytical Methods for Structural Confirmation

While 13C NMR is highly informative for the carbon backbone, a comprehensive structural confirmation often involves complementary analytical techniques:

  • ¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons in the molecule. The disappearance of the aldehyde proton signal (~10 ppm) upon oxidation or shifts in the aromatic proton signals upon reduction of the nitro group are key diagnostic markers.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The characteristic C=O stretching frequency of the aldehyde (~1700 cm⁻¹) will shift to the broader C=O stretch of a carboxylic acid (~1710 cm⁻¹), which also exhibits a broad O-H stretch (~2500-3300 cm⁻¹). The reduction of the nitro group will be evident by the disappearance of the N-O stretching bands (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition and structural features.

Experimental Protocols

Below are detailed methodologies for the synthesis of the primary products of this compound and the general procedure for acquiring 13C NMR spectra.

Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic acid (Oxidation)

This protocol outlines a general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve this compound in a minimal amount of aqueous NaOH solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-Nitro-4-(trifluoromethyl)benzoic acid.

Synthesis of 2-Amino-4-(trifluoromethyl)benzaldehyde (Reduction)

This protocol describes a general method for the selective reduction of an aromatic nitro group to an amine using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, create a suspension of this compound and iron powder in a mixture of ethanol and water.

  • Add a solution of ammonium chloride in water to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Amino-4-(trifluoromethyl)benzaldehyde.

13C NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-50 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire the 13C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz).

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

  • The number of scans will depend on the sample concentration and should be sufficient to obtain a good signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of the reaction products.

G Experimental Workflow for Product Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., Fe/NH₄Cl) start->reduction product_acid 2-Nitro-4-(trifluoromethyl)benzoic acid oxidation->product_acid product_amine 2-Amino-4-(trifluoromethyl)benzaldehyde reduction->product_amine nmr 13C NMR Spectroscopy product_acid->nmr other_methods Alternative Methods (¹H NMR, IR, MS) product_acid->other_methods product_amine->nmr product_amine->other_methods comparison Compare Spectra to Starting Material and Expected Shifts nmr->comparison other_methods->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for synthesis and structural analysis.

References

Comparative Analysis of 1-Substituted 4-(1,2-Diphenylethyl)piperazine Derivatives: A Review of Preclinical Analgesic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, including compounds related to CAS 109466-87-7 (2-Nitro-4-(trifluoromethyl)benzaldehyde), which serves as a potential synthetic precursor. The focus of this analysis is the preclinical analgesic activity of these piperazine derivatives compared to standard opioid analgesics.

Executive Summary

A series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have demonstrated potent analgesic activity in preclinical studies. Several compounds in this class exhibit significantly greater potency than morphine, a cornerstone of pain management. Notably, the mechanism of action for these compounds may differ from that of traditional opioids, suggesting a potential for a different side-effect profile. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in opioid-mediated analgesia.

Data Presentation: Comparative Analgesic Potency

The following table summarizes the analgesic potency of representative 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives compared to standard analgesics. The data is primarily derived from tail-flick and hot-plate assays in rodents.

Compound/DrugChemical ClassAnalgesic Potency (Relative to Morphine)Notes
Compound Series 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives Variable, with some compounds >100x more potent Potency is highly dependent on the substituent at the 1-position and on the phenyl rings.
MorphineOpioid Alkaloid1x (Reference)Gold standard opioid analgesic.
PentazocineSynthetic OpioidWeaker than MorphineExhibits mixed agonist-antagonist activity.

Experimental Protocols

The primary assays used to determine the analgesic efficacy of these compounds are the tail-flick test and the hot-plate test. These methods measure the response latency to a thermal stimulus.

Tail-Flick Test (D'Amour-Smith Method)

The tail-flick test is a standard method for assessing the analgesic effects of drugs.[1]

Principle: This test measures the time it takes for a rodent to flick its tail in response to a focused beam of heat. An increase in the latency to tail-flick indicates an analgesic effect.

Procedure:

  • A focused beam of light is aimed at the ventral surface of the rat's tail.

  • The time from the start of the light stimulus to the flick of the tail is recorded automatically.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • The test compound or a reference drug (e.g., morphine) is administered, and the tail-flick latency is measured at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test

The hot-plate test is another widely used method to evaluate the efficacy of analgesics.[2][3]

Principle: This test measures the reaction time of an animal placed on a heated surface. Common responses indicating pain include paw licking, jumping, or vocalization. An increased reaction time suggests an analgesic effect.[2][3]

Procedure:

  • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded.

  • A maximum cut-off time (e.g., 30-60 seconds) is used to avoid injury.

  • Baseline reaction times are established for each animal prior to drug administration.

  • Following administration of the test compound or a reference drug, the reaction time is measured at various intervals.

  • The analgesic effect is quantified by the increase in latency to respond to the thermal stimulus.

Signaling Pathways and Experimental Workflow

The analgesic effects of opioids are primarily mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The classical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.[4][5][6]

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of an opioid receptor by an agonist.

Opioid Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o and Gβγ Subunits Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Reduced levels contribute to Ion_Channels->Neuronal_Inhibition Leads to

Caption: Canonical opioid receptor signaling cascade.

Experimental Workflow for Analgesic Drug Screening

The diagram below outlines a typical workflow for screening and evaluating the analgesic potential of new chemical entities.

Analgesic Drug Screening Workflow Start Compound Synthesis (e.g., from CAS 109466-87-7) In_Vitro_Screening In Vitro Receptor Binding Assays (Opioid Receptor Subtypes) Start->In_Vitro_Screening In_Vivo_Screening In Vivo Analgesic Assays (Tail-Flick, Hot-Plate) In_Vitro_Screening->In_Vivo_Screening Active Compounds Dose_Response Dose-Response Studies (Determine ED50) In_Vivo_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Antagonist Reversal) Dose_Response->Mechanism_Studies Side_Effect_Profiling Side-Effect Profiling (e.g., Sedation, Respiratory Depression) Dose_Response->Side_Effect_Profiling Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization Side_Effect_Profiling->Lead_Optimization End Preclinical Candidate Selection Lead_Optimization->End

Caption: Preclinical workflow for analgesic drug discovery.

References

The Strategic Advantage of 2-Nitro-4-(trifluoromethyl)benzaldehyde in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a precursor is a critical decision that influences the efficiency, scalability, and overall success of a synthetic route. 2-Nitro-4-(trifluoromethyl)benzaldehyde has emerged as a valuable building block in the synthesis of various pharmaceuticals due to its unique electronic properties and versatile reactivity. This guide provides a comprehensive comparison of its efficacy against alternative precursors, supported by experimental data and detailed protocols.

The presence of both a nitro group and a trifluoromethyl group on the benzaldehyde scaffold makes this compound a highly activated and versatile intermediate. The strong electron-withdrawing nature of these substituents enhances the reactivity of the aldehyde group towards nucleophilic attack and facilitates a variety of chemical transformations crucial for the construction of complex drug molecules.

Comparative Analysis of Precursors in Nitisinone Synthesis

A prime example of the utility of a derivative of this compound is in the synthesis of Nitisinone, a drug used to treat hereditary tyrosinemia type 1. The synthesis primarily involves the condensation of 2-nitro-4-(trifluoromethyl)benzoyl chloride with 1,3-cyclohexanedione. While the direct use of the aldehyde is not the primary route, the efficacy of its corresponding acid derivative highlights the importance of the substituted phenyl ring.

PrecursorKey Reaction StepCatalyst/ReagentYieldPurityReference
2-Nitro-4-(trifluoromethyl)benzoyl chlorideAcylation of 1,3-cyclohexanedioneTriethylamine, Trimethylsilyl cyanide (catalytic)>85%>95%[1]
2-Nitro-4-(trifluoromethyl)benzoyl chlorideAcylation of 1,3-cyclohexanedioneTriethylamine, Aluminum trichlorideNot specified>99.5%[2]
Alternative: Cyanide catalystRearrangement stepCyanideNot specifiedNot specified (noted for higher toxicity)[2]

The use of 2-Nitro-4-(trifluoromethyl)benzoyl chloride, derived from the corresponding benzoic acid, demonstrates high yields and purity in the synthesis of Nitisinone.[1] An improved process highlights a yield of over 85% and purity greater than 95%.[1] An alternative method using aluminum trichloride as a catalyst also reports a high purity of over 99.5%, while noting that the use of a cyanide catalyst in older methods poses toxicity risks.[2]

Experimental Protocol: Synthesis of Nitisinone

This protocol is adapted from a patented improved synthesis method.

Step 1: Formation of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

2-Nitro-4-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to produce 2-Nitro-4-(trifluoromethyl)benzoyl chloride.

Step 2: Condensation and Rearrangement

  • In a suitable reactor, 1,3-cyclohexanedione is dissolved in a solvent such as ethyl acetate.

  • Anhydrous sodium carbonate is added as an acid scavenger.

  • 2-Nitro-4-(trifluoromethyl)benzoyl chloride is added to the mixture.

  • The reaction is allowed to proceed, followed by a series of extraction and washing steps.

  • Triethylamine and aluminum trichloride are added to the filtrate to catalyze the rearrangement to form the crude Nitisinone.

  • The crude product is isolated by filtration after acidification with hydrochloric acid.

Step 3: Purification

The crude Nitisinone is recrystallized from ethyl acetate to yield the final product with high purity.[2]

Signaling Pathway of Nitisinone

Nitisinone's therapeutic effect is achieved by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway. By blocking this enzyme, Nitisinone prevents the accumulation of toxic metabolites in patients with hereditary tyrosinemia type 1.

Nitisinone_Pathway Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Maleylacetoacetic_acid Maleylacetoacetic acid HPPD->Maleylacetoacetic_acid Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Toxic_metabolites Toxic Metabolites Fumarylacetoacetic_acid->Toxic_metabolites Nitisinone Nitisinone Nitisinone->HPPD Inhibits

Mechanism of action of Nitisinone.

Comparative Analysis of Precursors in Nilutamide Synthesis

Nilutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, shares a similar structural motif with a trifluoromethyl and a nitro group on the phenyl ring. The synthesis of Nilutamide provides another platform to compare the efficacy of different synthetic strategies starting from precursors with this substitution pattern.

PrecursorKey Reaction StepReagentsYieldPurityReference
4-Nitro-3-(trifluoromethyl)anilineCondensation and cyclization1,1'-Carbonyldiimidazole, 2-amino-2-methylpropanenitrile77.9%m.p. 154.6-155.0 °CCN114605531A
3-Trifluoromethyl-4-cyano chlorobenzeneNucleophilic substitution5,5-Dimethylhydantoin, Potassium iodide, Potassium hydroxide65%Not specifiedCN108218784A

One synthetic route to Nilutamide starts from 4-nitro-3-(trifluoromethyl)aniline and proceeds through a condensation and cyclization reaction to yield the final product in 77.9% yield. An alternative approach utilizes 3-trifluoromethyl-4-cyano chlorobenzene, which undergoes a nucleophilic substitution with 5,5-dimethylhydantoin, resulting in a 65% yield.

Experimental Protocol: Synthesis of Nilutamide

The following protocol is based on the synthesis starting from 4-nitro-3-(trifluoromethyl)aniline.

Step 1: Condensation

  • Under a nitrogen atmosphere, 4-nitro-3-(trifluoromethyl)aniline and 1,1'-carbonyldiimidazole are dissolved in anhydrous acetonitrile.

  • DIPEA is added, and the mixture is stirred at 60°C.

  • A solution of 2-amino-2-methylpropanenitrile in acetonitrile is added.

Step 2: Cyclization

  • DBU is added to the reaction mixture.

  • The mixture is heated and stirred for an extended period.

  • The reaction is quenched with an aqueous solution of citric acid.

  • The organic phase is separated, concentrated, and the crude product is recrystallized to obtain Nilutamide.

Experimental Workflow for Drug Synthesis

The general workflow for the synthesis of drugs utilizing precursors like this compound often involves a multi-step process that includes functional group transformations, carbon-carbon bond formations, and purification steps.

Drug_Synthesis_Workflow start Precursor Selection|{this compound or Alternative} reaction Chemical Transformation e.g., Acylation, Condensation, Reductive Amination start->reaction workup Work-up Extraction, Washing reaction->workup purification Purification Crystallization, Chromatography workup->purification analysis Analysis Yield, Purity (HPLC, NMR) purification->analysis final_product Final Drug Product analysis->final_product

A generalized workflow for drug synthesis.

Conclusion

This compound and its derivatives are highly effective precursors in the synthesis of a range of pharmaceuticals. The presence of the nitro and trifluoromethyl groups provides a unique chemical handle that allows for efficient and high-yield synthetic transformations. As demonstrated in the synthesis of Nitisinone and Nilutamide, these precursors consistently lead to high-purity products. While alternative synthetic routes exist, they may involve more hazardous reagents or result in lower yields. The strategic selection of this compound and its related compounds can, therefore, offer a significant advantage in the development of new and existing drug molecules, streamlining the path from laboratory synthesis to industrial production. Researchers and drug development professionals are encouraged to consider the benefits of this versatile building block in their synthetic strategies.

References

Comparative analysis of catalysts for Henry reaction with substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Henry Reaction with Substituted Benzaldehydes

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis that connects a nitroalkane with an aldehyde or ketone.[1] This reaction is of significant importance in the pharmaceutical and fine chemical industries as its products, β-nitro alcohols, are versatile intermediates that can be readily converted into other valuable compounds like β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids.[2] The development of efficient and stereoselective catalysts for the Henry reaction, particularly with electronically diverse substituted benzaldehydes, is a key area of research. This guide provides a comparative analysis of different classes of catalysts—metal-based catalysts, organocatalysts, and biocatalysts—for this important transformation, supported by experimental data and protocols.

Catalyst Performance Comparison

The choice of catalyst exerts a profound influence on the yield, enantioselectivity, and reaction conditions for the Henry reaction with substituted benzaldehydes. Below is a summary of the performance of representative catalysts from different classes.

Metal-Based Catalysts

Transition metal complexes are widely employed as catalysts for the asymmetric Henry reaction, offering high levels of stereocontrol.[1] Copper complexes, in particular, have been extensively studied and have demonstrated high efficacy.

Catalyst SystemBenzaldehyde SubstituentYield (%)ee (%)Time (h)Catalyst Loading (mol%)Reference
L4-Cu(OAc)₂·H₂O 2-Nitro>9994.62420[3]
4-Nitro9592.32420[3]
4-Chloro9285.73620[3]
4-Methoxy7563.24820[3]
Cu(II)-bis(oxazoline) Unsubstituted7694N/AN/A
Cu/Sm/aminophenol sulfonamide Various arylup to 9998N/AN/A[4]

Data presented is for the reaction with nitromethane unless otherwise specified.

Metal-based catalysts, especially copper complexes with chiral ligands, generally provide high yields and excellent enantioselectivities for electron-deficient benzaldehydes.[3] However, their performance can be diminished with electron-rich benzaldehydes, often requiring longer reaction times.[3]

Organocatalysts

Organocatalysts have emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding toxic heavy metals. Bifunctional organocatalysts, such as those incorporating thiourea and guanidine moieties, have shown particular promise.

Catalyst SystemBenzaldehyde SubstituentYield (%)ee (%)Time (h)Catalyst Loading (mol%)Reference
Guanidine-thiourea C8 Aliphatic aldehydesModerate to GoodHigh (syn-selective)N/AN/A[4][5]
Axially chiral guanidine base 6 4-Nitro94917210[2]
4-Cyano899012010[2]
4-Bromo818612010[2]
4-Methyl688012010[2]

Organocatalysts can achieve high enantioselectivities for a range of substituted benzaldehydes. While some systems work well for aliphatic aldehydes, their efficiency with aromatic aldehydes can vary, sometimes requiring longer reaction times.[2][4][5]

Biocatalysts

Enzymes offer an environmentally benign approach to the Henry reaction, often operating in aqueous media under mild conditions with high stereoselectivity.

Catalyst SystemBenzaldehyde SubstituentYield (%)ee (%)Time (h)Reference
ST0779 4-Nitro929918[6]
4-Cyano899318[6]
2-Nitro919818[6]
4-Methoxy556518[6]
(S)-hydroxynitrile lyase Aromatic aldehydesN/AHigh (S-selective)N/A[1]
(R)-hydroxynitrile lyase Aromatic aldehydesN/AHigh (R-selective)N/A[1]

Biocatalysts like the enzyme ST0779 have demonstrated superior catalytic efficiency and enantioselectivity compared to some other enzymes, particularly for electron-poor benzaldehydes.[6] The enantioselectivity is often positively associated with the yield.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for each class of catalyst.

Metal-Catalyzed Henry Reaction: L4-Cu(OAc)₂·H₂O System

A novel chiral thiophene-2,5-bis(β-amino alcohol) ligand (L4) in situ complexed with Cu(OAc)₂·H₂O has been shown to be a highly effective catalyst.[3]

Procedure:

  • To a solution of the substituted benzaldehyde (0.5 mmol) in ethanol (2.0 mL) in a round-bottom flask, the chiral ligand L4 (0.1 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.1 mmol, 20 mol%) are added.

  • The resulting mixture is stirred at room temperature for 30 minutes to allow for the in situ generation of the catalyst complex.

  • Nitromethane (2.5 mmol, 5.0 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for the time specified in the data table (24-48 h).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired β-nitro alcohol.[3]

Organocatalyzed Henry Reaction: Axially Chiral Guanidine Base

An axially chiral guanidine base has been utilized as an effective Brønsted base catalyst for the asymmetric Henry reaction.[2]

Procedure:

  • A mixture of the substituted benzaldehyde (0.2 mmol) and the axially chiral guanidine catalyst 6 (0.02 mmol, 10 mol%) is placed in a reaction vial.

  • Toluene (0.4 mL) is added, and the mixture is cooled to -40 °C.

  • Nitromethane (0.4 mmol, 2.0 equiv.) is then added.

  • The reaction mixture is stirred at -40 °C for the time indicated in the data table (72-120 h).

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to give the corresponding β-nitro alcohol.[2]

Biocatalyzed Henry Reaction: ST0779 Enzyme

The acyl-peptide releasing enzyme ST0779 from Sulfolobus tokodaii has been identified as a promising biocatalyst for the Henry reaction.[6]

Procedure:

  • In a typical reaction, the substituted benzaldehyde (0.1 mmol) and nitromethane (in a specified molar ratio, e.g., 10:1 to the aldehyde) are dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether, TBME).

  • The enzyme ST0779 (20 mg) and a specific amount of water (e.g., 20% v/v) are added to the substrate solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 18 h) with shaking.

  • After the reaction period, the enzyme is removed by centrifugation.

  • The supernatant is analyzed by HPLC to determine the yield and enantiomeric excess of the product.[6]

Comparative Workflow

The selection of an appropriate catalyst for the Henry reaction with a substituted benzaldehyde involves a logical decision-making process. The following diagram illustrates a general workflow for this process.

G cluster_input Input cluster_catalyst_selection Catalyst Selection cluster_reaction_optimization Reaction Optimization cluster_analysis Analysis cluster_output Output start Substituted Benzaldehyde catalyst_type Choose Catalyst Type start->catalyst_type metal Metal-Based catalyst_type->metal High ee% & Yield organo Organocatalyst catalyst_type->organo Metal-Free Conditions bio Biocatalyst catalyst_type->bio Green Chemistry conditions Optimize Reaction Conditions (Solvent, Temp, Time) metal->conditions organo->conditions bio->conditions analysis Analyze Product (Yield, ee%, dr) conditions->analysis analysis->catalyst_type Unsatisfactory Re-evaluate end Desired β-Nitro Alcohol analysis->end Successful Synthesis

Caption: Catalyst selection workflow for the Henry reaction.

Conclusion

The choice of catalyst for the Henry reaction with substituted benzaldehydes is critical and depends on the specific requirements of the synthesis, such as desired stereoselectivity, tolerance of functional groups, and environmental considerations. Metal-based catalysts, particularly copper complexes, offer high enantioselectivities, especially for electron-withdrawing substituted benzaldehydes. Organocatalysts provide a metal-free alternative and can achieve high stereoselectivity under mild conditions. Biocatalysts represent a green and highly selective approach, often operating in aqueous environments. The data and protocols presented in this guide offer a starting point for researchers to select and optimize the most suitable catalytic system for their specific synthetic needs.

References

Validating the Purity of Synthesized 2-Nitro-4-(trifluoromethyl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Nitro-4-(trifluoromethyl)benzaldehyde derivatives, crucial building blocks in medicinal chemistry.[1] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making these compounds particularly valuable in drug discovery.[1][2][3][4] This document outlines detailed experimental protocols, presents comparative data from different synthetic routes, and offers a workflow for robust purity validation.

Comparative Purity Analysis

The purity of this compound can be influenced by the synthetic method employed. Here, we compare the purity profiles of the target compound synthesized via two common routes:

  • Method A: Oxidation of 2-Nitro-4-(trifluoromethyl)benzyl Alcohol. A common and direct method for aldehyde synthesis.

  • Method B: Reduction of 2-Nitro-4-(trifluoromethyl)benzonitrile. This route utilizes a nitrile precursor, which can be a more stable starting material.[5]

The resulting products were analyzed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity and identify any process-related impurities.

Table 1: Comparative Purity Data for Synthesized this compound

Analytical MethodPurity (Method A)Purity (Method B)Major Impurity Identified (Method A)Major Impurity Identified (Method B)
HPLC-UV 98.9%99.6%2-Nitro-4-(trifluoromethyl)benzoic acidUnreacted 2-Nitro-4-(trifluoromethyl)benzonitrile
GC-MS 98.7%99.5%2-Nitro-4-(trifluoromethyl)benzyl alcohol2-Nitro-4-(trifluoromethyl)benzonitrile
¹H NMR (qNMR) 98.5%99.4%Residual starting materialResidual starting material

Comparison with an Alternative Derivative

In many drug discovery programs, various structural analogs are synthesized and evaluated. A common alternative to the title compound is 4-Nitro-3-(trifluoromethyl)benzaldehyde, where the positions of the nitro and trifluoromethyl groups are swapped. This seemingly minor change can significantly impact the compound's reactivity and biological activity.

Table 2: Purity Comparison with 4-Nitro-3-(trifluoromethyl)benzaldehyde

CompoundSynthesis MethodHPLC PurityKey Distinguishing Feature in Analysis
This compoundReduction of Nitrile99.6%Distinct retention time and fragmentation pattern
4-Nitro-3-(trifluoromethyl)benzaldehydeOxidation of Toluene99.1%Different chemical shifts in ¹H NMR spectrum

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of purity without the need for a specific reference standard for the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) with a certified internal standard of known purity (e.g., maleic anhydride).

  • Procedure: Accurately weigh the sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent. Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and purity validation of this compound derivatives.

Synthesis and Purity Validation Workflow start Starting Material (e.g., 2-Nitro-4-(trifluoromethyl)benzonitrile) synthesis Chemical Synthesis (e.g., Reduction) start->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product Purified this compound purification->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr data Data Analysis and Purity Determination hplc->data gcms->data nmr->data report Final Purity Report data->report

Caption: A generalized workflow for the synthesis and purity analysis of a synthesized compound.

Comparison of Analytical Techniques compound Synthesized Compound hplc HPLC (Purity, Non-volatile Impurities) compound->hplc gcms GC-MS (Purity, Volatile Impurities, Identification) compound->gcms nmr NMR (Structure Confirmation, Absolute Purity) compound->nmr decision Select Optimal Method(s) Based on Requirements hplc->decision gcms->decision nmr->decision

Caption: Logical comparison of analytical techniques for purity analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides immediate, essential safety and logistical information for the disposal of 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS RN: 109466-87-7), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Prior to disposal, it is critical to adhere to the following safety protocols when handling this compound. This substance is a combustible solid that can cause serious eye irritation and may provoke an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side-shields or chemical goggles.[3] A face shield may also be necessary.[1]

  • Hand Protection: Use chemically resistant gloves that have been inspected before use.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or equivalent.[1][3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Ensure adequate ventilation in the handling area.[3]

  • Keep away from heat, sparks, and open flames as it is a combustible solid.[1]

  • Wash hands thoroughly after handling.[4]

Step-by-Step Disposal Plan

The primary disposal method for this compound is to entrust it to a licensed professional waste disposal service.[3] It should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

1. Waste Collection and Storage:

  • Container: Collect waste in a suitable, closed, and clearly labeled container.[3][4] The container must be compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

2. Spill and Contamination Clean-up:

  • Minor Spills: For small spills, sweep up the solid material, taking care to avoid generating dust.[3] Place the swept-up material into a suitable, closed container for disposal.[3][4]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, contaminated PPE) should also be placed in the hazardous waste container.

  • Decontamination: Clean the affected area thoroughly after the spill has been collected.

3. Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse empty containers. The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6]

  • Disposal: Once properly rinsed, the container can be disposed of in accordance with institutional and local guidelines, which may include recycling or regular trash disposal.[7]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][8][9] Do not attempt to dispose of this chemical via standard trash or sewer systems.[6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 109466-87-7
Molecular Formula C₈H₄F₃NO₃
Molecular Weight 219.12 g/mol
Melting Point 41-45 °C
Form Solid
Storage Class 11 (Combustible Solids)

Source: Sigma-Aldrich[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_spill Spill Response cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill Spill Occurs? ppe->spill cleanup Clean up with inert absorbent material spill->cleanup Yes waste_container Place unused chemical in a labeled hazardous waste container spill->waste_container No collect_spill Collect residue in a labeled, sealed container cleanup->collect_spill professional_disposal Arrange for pickup by a licensed waste disposal service collect_spill->professional_disposal empty_container Empty Container? waste_container->empty_container rinse Triple rinse with appropriate solvent empty_container->rinse Yes empty_container->professional_disposal No collect_rinse Collect first rinseate as hazardous waste rinse->collect_rinse dispose_container Dispose of rinsed container per institutional guidelines rinse->dispose_container collect_rinse->professional_disposal

Caption: Decision-making workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.